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Core Science & Biosynthesis

Foundational

(E)-1-bromo-2-fluoroethene chemical structure and properties

An In-Depth Technical Guide to (E)-1-Bromo-2-fluoroethene: Structure, Properties, and Synthetic Utility Abstract (E)-1-bromo-2-fluoroethene is a halogenated alkene that serves as a valuable and versatile building block i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (E)-1-Bromo-2-fluoroethene: Structure, Properties, and Synthetic Utility

Abstract

(E)-1-bromo-2-fluoroethene is a halogenated alkene that serves as a valuable and versatile building block in modern organic synthesis. Its unique structure, featuring a vinyl bromide and a vinyl fluoride in a trans configuration, offers a platform for introducing the synthetically important fluoro-vinyl moiety into complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, stereoselective synthesis, and notable applications, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this compound in their synthetic endeavors.

Chemical Identity and Structure

(E)-1-bromo-2-fluoroethene, also known as trans-1-bromo-2-fluoroethylene, is defined by its double bond where the bromine and fluorine atoms are on opposite sides. This stereochemistry is crucial as it dictates the molecule's reactivity and the geometry of its downstream products.

The fundamental identifiers and structural details of (E)-1-bromo-2-fluoroethene are summarized below.

IdentifierValueSource
IUPAC Name (E)-1-bromo-2-fluoroethene[1]
Synonyms trans-1-bromo-2-fluoroethylene, (1E)-1-bromo-2-fluoroethene[1]
Molecular Formula C₂H₂BrF[1]
Molecular Weight 124.94 g/mol [1]
CAS Number 2366-31-6 (Typically for (Z)-isomer, but used for mixtures)[2]
Canonical SMILES C(=C/Br)\F[1]
InChIKey JNODEIRSLUOUMY-OWOJBTEDSA-N[1]

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physical and spectroscopic properties of (E)-1-bromo-2-fluoroethene is essential for its effective handling, purification, and characterization. While experimental data is limited, a combination of reported values and computed properties provides a useful profile.

Physical Properties
PropertyValueNotes
Boiling Point 19.8 °CExperimental value reported in a patent.[3]
XLogP3 1.3Computed; indicates moderate lipophilicity.[1]
Density Not availableExperimental data not found.
Solubility Not availableExpected to be soluble in common organic solvents (e.g., ethers, halogenated solvents, hydrocarbons).
Spectroscopic Characterization

Spectroscopic analysis is the cornerstone of structural verification for this compound. The presence of ¹H, ¹⁹F, and two distinct sp² carbons results in a characteristic NMR signature.

  • ¹³C NMR Spectroscopy : The presence of two olefinic carbons, each coupled to different halogens and a proton, results in distinct signals. Data for trans-1-bromo-2-fluoro-ethene is available in spectral databases, confirming its structure.[4]

  • ¹H NMR Spectroscopy : The spectrum is expected to show two distinct signals for the two vinyl protons. Each signal will appear as a doublet of doublets due to geminal coupling with the other proton and vicinal coupling to the ¹⁹F nucleus. The magnitude of the trans H-F coupling constant (³JHF) is typically larger than the cis coupling constant, which can be a key diagnostic feature.

  • ¹⁹F NMR Spectroscopy : As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly informative technique.[5][6] A single resonance is expected for the fluorine atom, which will be split into a doublet of doublets by the two non-equivalent vinyl protons. The wide chemical shift range of ¹⁹F NMR makes it particularly sensitive to the electronic environment.[7]

  • Mass Spectrometry : The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Stereoselective Synthesis

The stereocontrolled synthesis of (E)-1-bromo-2-fluoroethene is non-trivial, as many olefination and elimination reactions can yield mixtures of E/Z isomers. A plausible and effective strategy involves the dehydrohalogenation of a suitable saturated precursor.

Conceptual Protocol: Dehydrobromination of 1,2-dibromo-1-fluoroethane

This approach relies on the principle that an E2 elimination reaction often proceeds via an anti-periplanar transition state. Careful selection of the base and reaction conditions can favor the formation of the thermodynamically more stable (E)-isomer.

Step-by-Step Methodology:

  • Precursor Synthesis: The starting material, 1,2-dibromo-1-fluoroethane, can be synthesized via the bromination of 1-bromo-2-fluoroethane.

  • Reaction Setup: A solution of 1,2-dibromo-1-fluoroethane is prepared in a suitable aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: A strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH), is slowly added to the solution at a controlled temperature, typically 0 °C, to manage the exothermicity of the reaction. The choice of a bulky base like t-BuOK can enhance the stereoselectivity of the elimination.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

  • Workup: Upon completion, the reaction is quenched by the careful addition of water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent.

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is carefully removed by distillation due to the product's low boiling point. The crude product is then purified by fractional distillation to isolate the (E)-1-bromo-2-fluoroethene.

Causality in Experimental Design:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Controlled Temperature: The elimination reaction is exothermic. Low-temperature addition of the base prevents overheating and potential side reactions.

  • Bulky Base: Potassium tert-butoxide is a sterically hindered base, which favors the E2 elimination pathway and can influence the stereochemical outcome, often leading to the more stable trans-alkene.

Synthesis Workflow Diagram

G cluster_0 Synthesis of (E)-1-Bromo-2-fluoroethene start Start: 1,2-Dibromo-1-fluoroethane setup Dissolve in aprotic solvent (THF) under N2 atmosphere start->setup cool Cool to 0 °C setup->cool add_base Slowly add bulky base (e.g., t-BuOK) cool->add_base react Stir until completion (Monitor by GC/TLC) add_base->react quench Quench with aq. NH4Cl react->quench extract Extract with Et2O quench->extract dry Dry organic layer (MgSO4) extract->dry purify Purify by fractional distillation dry->purify product Product: (E)-1-bromo-2-fluoroethene purify->product G cluster_1 Suzuki Coupling of (E)-1-Bromo-2-fluoroethene Reactant (E)-1-bromo-2-fluoroethene + R-B(OH)2 OxAdd Oxidative Addition (Pd(II) Intermediate) Reactant->OxAdd Catalyst Pd(0) Catalyst Catalyst->OxAdd Transmetal Transmetalation (Base assisted) OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Catalyst Catalyst Regeneration Product Product: (E)-R-CH=CHF RedElim->Product

Caption: Catalytic cycle for the Suzuki cross-coupling reaction.

Applications in Research and Development

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. (E)-1-bromo-2-fluoroethene serves as a valuable precursor for creating molecules containing the fluoro-vinyl group, which can act as a bioisostere for amide bonds or other functional groups.

Its utility extends to:

  • Pharmaceutical Synthesis: As a building block for creating complex fluorinated molecules with potential therapeutic applications.

  • Agrochemicals: In the development of new pesticides and herbicides where fluorination can enhance potency and stability.

  • Materials Science: As a monomer or intermediate for the synthesis of fluorinated polymers and materials with unique properties.

Safety and Handling

  • Hazards: The (Z)-isomer is classified as a flammable liquid. [2]Like many volatile haloalkanes, it should be considered potentially toxic upon inhalation, ingestion, or skin contact. [8]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [9]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and dispose of as hazardous chemical waste in accordance with local regulations.

Conclusion

(E)-1-bromo-2-fluoroethene is a highly valuable synthetic intermediate whose utility is centered on its ability to participate in stereospecific cross-coupling reactions. The differential reactivity of its carbon-halogen bonds allows it to serve as a robust building block for the targeted installation of the fluoro-vinyl moiety. While a lack of comprehensive experimental data on its physical properties necessitates careful handling, its proven reactivity in palladium-catalyzed transformations makes it an indispensable tool for chemists in pharmaceutical, agrochemical, and materials research.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5709597, (Z)-1-Bromo-2-fluoroethylene. Available from: [Link]

  • Wiley-VCH GmbH. SpectraBase. trans-1-Bromo-2-fluoro-ethene. Available from: [Link]

  • Cottet, F., et al. (2018). Palladium-Catalyzed Cross-Coupling of Gem-Bromofluoroalkenes with Alkylboronic Acids for the Synthesis of Alkylated Monofluoroalkenes. Molecules, 23(10), 2562. Available from: [Link]

  • ENTECH Online. (2025). Preparation of Haloalkanes and Haloarenes. Available from: [Link]

  • National Institute of Standards and Technology. Ethane, 1-bromo-2-fluoro-. In NIST Chemistry WebBook. Available from: [Link]

  • Chem Service Inc. (2014). Safety Data Sheet - Haloalkanes Standard. Available from: [Link]

  • Filo. (2025). spectra of nmr 1 bromo 1 fluoroethane. Available from: [Link]

  • ChemBK. 1-Bromo-2-Fluoroethane. Available from: [Link]

  • Google Patents. (1995). WO1995016653A1 - Process for the synthesis of 1-bromo-2-fluoroethane.
  • National Institute of Standards and Technology. Ethane, 1-bromo-2-fluoro-. In NIST Chemistry WebBook. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5463043, Ethene, 1-bromo-2-fluoro-, (Z)-. Available from: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available from: [Link]

  • ResearchGate. (2010). ChemInform Abstract: Stereoselective Synthesis of 1-Bromo- (or 1-Chloro-) 1,1-difluoro-2- alkenes. Available from: [Link]

  • Niwa, T., et al. (2024). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. RSC Advances, 14, 31835-31841. Available from: [Link]

  • Chem Service Inc. (2014). SAFETY DATA SHEET. Available from: [Link]

  • Kaneshige, A., et al. (2022). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). Beilstein Journal of Organic Chemistry, 18, 1567–1574. Available from: [Link]

  • Liu, Y., et al. (2023). Environmentally Ultrasensitive Fluorine Probe to Resolve Protein Conformational Ensembles by 19F NMR and Cryo-EM. Journal of the American Chemical Society, 145(15), 8494–8503. Available from: [Link]

  • Sci-Hub. α-Fluorostilbenes via Palladium-Catalyzed Cross-Coupling Reaction of High E/Z Ratio and (Z)-1-Bromo-1-fluoroalkenes. Available from: [Link]

  • Chegg. (2022). Name the following compound Selected Answer: (E)-1-Bromo-2-chloro-2-fluoroethene. Available from: [Link]

  • ChemEurope.com. Haloalkane. Available from: [Link]

  • Chegg. (2020). The 300 MHz 'H NMR spectrum of 1-bromo-2-fluoro-ethane. Available from: [Link]

  • ResearchGate. (2025). Palladium-Catalyzed Cross-Coupling of Gem-Bromofluoroalkenes with Alkylboronic Acids for the Synthesis of Alkylated Monofluoroalkenes. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 88355596, (E)-1-bromo-2-chloro-1-fluoroethene. Available from: [Link]

  • Carl ROTH. (Z)-1-Bromo-2-fluoroethene. Available from: [Link]

  • Google Patents. (1999). US5876696A - Composition comprising a fluorine containing surfactant and perfluoropentane for ultrasound.
  • Comagic, S., et al. (2002). Efficient synthesis of 2-bromo-1-[18F]fluoroethane and its application in the automated preparation of 18F-fluoroethylated compounds. Applied Radiation and Isotopes, 56(6), 847-851. Available from: [Link]

  • Angell, Y. L., et al. (2021). Small, but powerful and attractive: 19F in biomolecular NMR. Journal of Biomolecular NMR, 75(9-10), 391–398. Available from: [Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available from: [Link]

  • University of Ottawa. 19Flourine NMR. Available from: [Link]

  • Jiang, B., et al. (2006). Stereoselective preparation of (E)- and (Z)-alpha-fluorostilbenes via palladium-catalyzed cross-coupling reaction of high E/Z ratio and (Z)-1-bromo-1-fluoroalkenes. The Journal of Organic Chemistry, 71(10), 3743-3747. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14785016, 1-Bromo-2-fluoroethyne. Available from: [Link]

  • Ye, J., et al. (2018). Stereoselective synthesis of (Z/E)-1,2-dibromoalkenes from terminal alkynes. Organic Chemistry Frontiers, 5, 2146-2151. Available from: [Link]

  • ResearchGate. (2022). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). Available from: [Link]

  • Scribd. Advanced Chemistry For You Answers. Available from: [Link]

Sources

Exploratory

trans-1-bromo-2-fluoroethylene CAS number identification

The following technical guide is structured to provide a definitive reference for the identification, synthesis, and characterization of trans-1-bromo-2-fluoroethylene, with a specific focus on distinguishing it from its...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a definitive reference for the identification, synthesis, and characterization of trans-1-bromo-2-fluoroethylene, with a specific focus on distinguishing it from its stereoisomers using NMR spectroscopy.

Part 1: Chemical Identity & Stereochemical Definition

In the development of fluorinated bioisosteres and radiotracers, precise stereochemical identification is non-negotiable. 1-Bromo-2-fluoroethylene exists as two distinct geometric isomers. Confusion between the cis (Z) and trans (E) forms is common in literature due to the complex priority rules involving halogens.

The Definitive Identification Matrix

The CAS Registry Number 2366-32-7 specifically denotes the (E)-isomer (trans). The (Z)-isomer (cis) is assigned CAS 2366-31-6.

Property(E)-1-Bromo-2-fluoroethylene (Z)-1-Bromo-2-fluoroethylene
Common Name trans-1-bromo-2-fluoroethylenecis-1-bromo-2-fluoroethylene
CAS Number 2366-32-7 2366-31-6
IUPAC Name (E)-1-bromo-2-fluoroethene(Z)-1-bromo-2-fluoroethene
Molecular Formula C

H

BrF
C

H

BrF
Molecular Weight 124.94 g/mol 124.94 g/mol
SMILES F/C=C/BrF/C=C\Br
InChI Key JNODEIRSLUOUMY-OWOJBTEDSA-NJNODEIRSLUOUMY-UPHRSURJSA-N
Stereochemical Logic (Cahn-Ingold-Prelog)

To validate the assignment, we apply CIP priority rules at each carbon:

  • C1: Bromine (Atomic No. 35) > Hydrogen (1). High Priority: Br .

  • C2: Fluorine (Atomic No. 9) > Hydrogen (1). High Priority: F .

  • (Z)-Isomer (Zusammen): High priority groups (Br, F) are on the same side.

  • (E)-Isomer (Entgegen): High priority groups (Br, F) are on opposite sides.

Critical Note: In the (E)-isomer, while Br and F are trans to each other, the vicinal Hydrogen and Fluorine atoms are spatially cis (on the same side of the double bond axis relative to the C-C vector). This geometric reality dictates the NMR coupling constants described in Part 3.

Part 2: Synthesis & Production Strategy

The synthesis of trans-1-bromo-2-fluoroethylene typically yields a mixture of isomers requiring rigorous separation. The most robust pathway involves the bromination of vinyl fluoride followed by base-induced elimination.

Synthetic Workflow
  • Precursor Formation: Electrophilic addition of bromine (

    
    ) to vinyl fluoride (fluoroethene) yields 1,2-dibromo-1-fluoroethane.
    
  • Elimination (Dehydrobromination): Treatment with a hindered base (e.g., potassium tert-butoxide or KOH/ethanol) triggers E2 elimination.

  • Regioselectivity Control: Elimination of H-Br is favored over H-F due to bond strength differences (

    
    : C-F > C-Br).
    
    • Pathway A: Removal of

      
       and 
      
      
      
      yields 1-bromo-2-fluoroethylene (Target).
    • Pathway B: Removal of

      
       and 
      
      
      
      yields 1-bromo-1-fluoroethylene (Geminal impurity).
Visualization of Synthesis & Separation

The following diagram outlines the logical flow from precursor to purified isomer.

SynthesisWorkflow VF Vinyl Fluoride (Precursor) Inter 1,2-Dibromo-1-fluoroethane (Intermediate) VF->Inter Bromination (Br2) Elim Base-Induced Elimination (KOH/EtOH) Inter->Elim -HBr Mix Crude Mixture (E/Z Isomers + Geminal) Elim->Mix Dist Fractional Distillation (Boiling Point Separation) Mix->Dist Target (E)-1-Bromo-2-fluoroethylene CAS: 2366-32-7 Dist->Target Pure Fraction Byprod (Z)-Isomer & Geminal Dist->Byprod Other Fractions

Figure 1: Synthetic pathway for the production and isolation of (E)-1-bromo-2-fluoroethylene.

Part 3: Analytical Characterization (Self-Validating Protocol)

The only self-validating method to distinguish the (E) and (Z) isomers without X-ray crystallography is Nuclear Magnetic Resonance (NMR) , specifically analyzing the vicinal proton-fluorine coupling constants (


).
The NMR "Fingerprint"

Unlike H-H coupling, where


, H-F coupling in fluoroalkenes follows the reverse trend regarding the spatial relationship of H and F. [1]
  • Rule:

    
     (trans-relationship) is large  (typically 12–50 Hz).
    
  • Rule:

    
     (cis-relationship) is small  (typically 0–20 Hz).
    
Isomer Assignment Table

Apply the geometric definitions from Part 1.2 to predict the coupling constants.

IsomerGeometric Relationship (H vs F)Predicted

Value
Validation Criteria
(E)-Isomer (CAS 2366-32-7) cis (H and F are on the same side)Low (~20 Hz)

(Z)-Isomer (CAS 2366-31-6) trans (H and F are on opposite sides)High (~50 Hz)

Experimental Validation Protocol:

  • Acquire a 1D

    
    H-NMR spectrum (decoupled from nothing, or 
    
    
    
    F-coupled).
  • Identify the alkene proton signals (typically

    
     5.0–7.5 ppm).
    
  • Measure the splitting magnitude (Hz).[1][2]

  • Decision Logic:

    • If the H-F coupling constant is

      
       Hz, you have the (E)-isomer .
      
    • If the H-F coupling constant is

      
       Hz, you have the (Z)-isomer .
      
Spectral Data Summary
  • 
    H NMR:  The spectrum will show a doublet of doublets (dd) for each proton.[2]
    
    • Coupling 1:

      
       (Vicinal H-H).
      
    • Coupling 2:

      
       (Vicinal H-F).
      
    • Coupling 3:

      
       (Geminal H-F, if applicable to the other proton).
      
  • 
    F NMR:  A corresponding multiplet showing the same coupling constants, confirming the assignment.
    

Part 4: Applications & Safety

Research Applications
  • Bioisosteres: The vinyl fluoride moiety mimics the peptide bond's electronics while resisting enzymatic hydrolysis. The (E)-isomer provides a specific steric vector for enzyme binding pockets.

  • Radiochemistry: Precursors for

    
    F-labeling often utilize the specific reactivity of the halo-alkene framework for cross-coupling reactions (e.g., Stille or Suzuki couplings) to introduce radiolabels into complex scaffolds.
    
Handling & Safety
  • Hazards: Like most low-molecular-weight haloalkenes, this compound is likely flammable and a potential alkylating agent .

  • Storage: Store at low temperature (< -20°C) with a stabilizer (e.g., radical inhibitor) to prevent spontaneous polymerization or decomposition.

  • Toxicity: Assume potential mutagenicity due to the alkylating nature of the double bond. Handle only in a fume hood with appropriate PPE (gloves, goggles).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5709597, (Z)-1-Bromo-2-fluoroethylene. Retrieved from [Link]

  • Molaid Chemicals. trans-1-bromo-2-fluoroethylene - CAS 2366-32-7. Retrieved from [Link]

  • Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine Coupling Constants.[3] Progress in Nuclear Magnetic Resonance Spectroscopy, 10(3-4), 83-756. (Authoritative source for

    
     trends).
    
  • Duke University NMR Center. Coupling Constants: General Trends for Fluoroalkenes. Retrieved from [Link] (Verified via Reich's NMR collection).

Sources

Foundational

difference between (E) and (Z) 1-bromo-2-fluoroethene isomers

[1] Part 1: Executive Summary The distinction between (E)-1-bromo-2-fluoroethene and (Z)-1-bromo-2-fluoroethene is not merely academic; it dictates the physical behavior, solvation properties, and pharmacological profile...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary

The distinction between (E)-1-bromo-2-fluoroethene and (Z)-1-bromo-2-fluoroethene is not merely academic; it dictates the physical behavior, solvation properties, and pharmacological profile of these halogenated building blocks.[1] In drug development, these isomers serve as critical bioisosteres for peptide bonds and as electrophilic handles for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille).[1][2]

This guide provides a definitive technical analysis of their structural, spectroscopic, and synthetic differences.[2] The core differentiator is the "Cis Effect" —a thermodynamic anomaly prevalent in fluoroalkenes—and the distinct NMR coupling constants (


)  which serve as the primary method for stereochemical assignment.

Part 2: Structural & Electronic Characterization[1]

Molecular Geometry and Dipole Moments

The fundamental difference lies in the vector addition of the carbon-halogen bond dipoles.[1] Fluorine (


) and Bromine (

) are both electron-withdrawing, but their spatial arrangement creates a stark contrast in polarity.[2]
Property(Z)-Isomer (cis) (E)-Isomer (trans) Implication
Geometry Halogens on same sideHalogens on opposite sidesSteric clash vs. dipole cancellation
Dipole Moment (

)
High (Vectors add)Low (Vectors oppose)Z-isomer has higher boiling point and polarity.[1][2]
Boiling Point ~36–40 °C< 35 °CZ-isomer elutes later on polar GC columns.[1][2]
Thermodynamics More Stable (Cis Effect)Less StableCounter-intuitive stability profile.[1][2]
The "Cis Effect" Anomaly

Unlike non-fluorinated alkenes where the trans (E) isomer is typically more stable due to reduced steric hindrance, 1,2-difluoroalkenes often exhibit the Cis Effect .

  • Mechanism: The stability of the Z-isomer is attributed to a combination of hyperconjugative interactions (

    
    ) and reduced Pauli repulsion between the lone pairs of the halogens when in the cis orientation.
    
  • Relevance: In 1-bromo-2-fluoroethene, the bulk of the Bromine atom introduces steric repulsion that competes with this electronic stabilization, but the Z-isomer remains thermodynamically accessible and often persistent in equilibrium mixtures.[1]

Part 3: Spectroscopic Differentiation (NMR)

Nuclear Magnetic Resonance (NMR) is the gold standard for assigning stereochemistry.[2] The presence of the


F nucleus (spin 1/2, 100% abundance) introduces heteronuclear coupling that is diagnostic.[2]
Coupling Constant Logic

The magnitude of the vicinal coupling constant (


) is governed by the Karplus relationship and the electronegativity of substituents.
  • 
     (Proton-Proton):  Follows standard alkene trends (
    
    
    
    ).[2]
  • 
     (Proton-Fluorine):  Follows a similar trend (
    
    
    
    ), but the values are larger and more distinct.[2]
Diagnostic Data Table[1][2]
Signal / Coupling(Z)-Isomer (cis) (E)-Isomer (trans) Notes

(Vicinal)
4 – 12 Hz 11 – 18 Hz Standard alkene splitting.[1][2]

(Vicinal)
< 20 Hz (Typ. 4-10 Hz)12 – 50 Hz (Typ. 20-35 Hz)Primary Differentiator.

(Geminal)
70 – 85 Hz70 – 85 HzLarge, but similar for both.[2]

F Shift

-100 to -120 ppm

-100 to -120 ppm
Shift varies with solvent; use

-coupling for ID.
NMR Assignment Decision Tree

NMR_Decision_Tree Start Analyze 1H NMR Spectrum (Vinyl Region) Step1 Identify Vinyl Protons (Doublet of Doublets due to H-F and H-H) Start->Step1 Measure Measure Vicinal Coupling Constants (3J_HH and 3J_HF) Step1->Measure Decision Is 3J(H-F) > 20 Hz? Measure->Decision ResultE Isomer is (E)-Trans (Large 3J_HF and 3J_HH) Decision->ResultE Yes (20-50 Hz) ResultZ Isomer is (Z)-Cis (Small 3J_HF and 3J_HH) Decision->ResultZ No (< 20 Hz)

Figure 1: Decision tree for stereochemical assignment using


 NMR coupling constants.

Part 4: Synthesis & Isolation[1]

The synthesis of 1-bromo-2-fluoroethene typically yields a mixture of isomers due to the lack of high stereocontrol in simple elimination reactions.[1]

Synthetic Pathway (Elimination)

The most robust route involves the dehydrohalogenation of 1,2-dibromo-1-fluoroethane .[1][2]

  • Precursor: 1,2-dibromo-1-fluoroethane (prepared via bromination of vinyl fluoride).[1][2]

  • Reagent: Ethanolic KOH or Sodium Methoxide (NaOMe).

  • Mechanism: E2 Elimination. The base abstracts the proton anti-periplanar to the leaving group (Br).[2]

  • Isomer Ratio: Typically yields an E/Z mixture (often ~1:1 to 2:1 ratio depending on base size and solvent temp).[1][2]

Separation Workflow

Synthesis_Workflow Precursor 1,2-Dibromo-1-fluoroethane Reaction Dehydrobromination (KOH / EtOH, Reflux) Precursor->Reaction -HBr Mixture Crude Mixture (E) + (Z) Isomers Reaction->Mixture Distillation Fractional Distillation (Atmospheric or Mild Vacuum) Mixture->Distillation ProductE (E)-Isomer (Lower bp) Distillation->ProductE Distillate 1 ProductZ (Z)-Isomer (Higher bp) Distillation->ProductZ Distillate 2

Figure 2: Workflow for the synthesis and separation of 1-bromo-2-fluoroethene isomers.

Part 5: Experimental Protocol

Objective: Synthesis of 1-bromo-2-fluoroethene (Isomer Mixture) via Dehydrobromination.

Safety Warning: 1-Bromo-2-fluoroethene is volatile and potentially toxic.[1][2] All operations must be performed in a fume hood.[2]

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel. Connect the top of the condenser to a cold trap (-78°C) to collect the volatile alkene product.[2]

  • Reagent Preparation: Dissolve Potassium Hydroxide (KOH) (1.2 equiv) in absolute ethanol (5 mL/g KOH).

  • Addition: Charge the flask with 1,2-dibromo-1-fluoroethane (1.0 equiv). Heat the ethanolic KOH solution to 50°C and add it dropwise to the flask.

  • Reaction: The reaction is immediate. The product, 1-bromo-2-fluoroethene (bp ~35-40°C), will codistill with ethanol vapors or evolve as a gas depending on the exact bath temperature.[1]

  • Collection: Gently heat the reaction mixture to 60-70°C to drive the product into the cold trap.

  • Purification:

    • Transfer the cold trap contents to a distillation apparatus.[2]

    • Perform fractional distillation.[2]

    • Fraction 1 ((E)-isomer): Collects at slightly lower temperature (monitor head temp carefully).[1][2]

    • Fraction 2 ((Z)-isomer): Collects at ~36-40°C.[1][2]

  • Characterization: Analyze fractions by

    
     NMR in 
    
    
    
    to determine isomeric purity using the coupling constants defined in Part 3.

Part 6: References

  • PubChem. (2025).[2][3] (Z)-1-Bromo-2-fluoroethene Compound Summary. National Library of Medicine.[2] Retrieved from [Link][2]

  • Chemical Instrumentation Facility, Iowa State University. (2025).[2] NMR Coupling Constants: 1H-19F Trends. Retrieved from [Link]

  • SpectraBase. (2025).[2] trans-1-Bromo-2-fluoroethene NMR Data. Wiley Science Solutions.[2] Retrieved from [Link]

Sources

Exploratory

Conformational Stability of Fluorinated Haloalkenes: A Technical Guide

Version 1.0 | Application Note for Medicinal Chemistry & Structural Biology Executive Summary: The Fluorine Advantage In modern drug discovery, the strategic introduction of fluorine is a paramount tool for modulating ph...

Author: BenchChem Technical Support Team. Date: February 2026

Version 1.0 | Application Note for Medicinal Chemistry & Structural Biology

Executive Summary: The Fluorine Advantage

In modern drug discovery, the strategic introduction of fluorine is a paramount tool for modulating physicochemical properties (pKa, lipophilicity) and metabolic stability.[1][2][3] However, the conformational impact of fluorine—specifically in fluorinated haloalkenes—is often underutilized. Unlike hydrogen or larger halogens, fluorine introduces unique stereoelectronic effects (the gauche effect) that can lock molecules into non-intuitive conformations, pre-organizing ligands for protein binding.

This guide provides a rigorous technical analysis of the forces governing these stabilities, synthetic routes to access them, and a self-validating NMR protocol for their characterization.[4]

Theoretical Framework: The Tug-of-War

The conformational landscape of fluorinated haloalkenes is defined by a competition between attractive quantum mechanical forces and repulsive steric forces.

The "Gauche" Effect vs. Pauli Repulsion

Classically, steric bulk dictates that large substituents prefer an anti (180°) arrangement. Fluorine defies this rule.[4] In 1,2-difluoroethane and related haloalkenes, the gauche (60°) conformer is often the global minimum.

  • Hyperconjugation (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ):  The primary stabilizing force. Electron density from a filled 
    
    
    
    or
    
    
    orbital donates into the low-lying, antibonding
    
    
    orbital. This interaction is maximized when the donor bond is anti-periplanar to the C-F bond, forcing the fluorine into a gauche relationship with the vicinal substituents.
  • Steric (Pauli) Repulsion: As the second halogen (X) increases in size (Cl

    
     Br 
    
    
    
    I), the steric penalty of the gauche interaction increases.
    • Case F-C-C-F: Hyperconjugation > Sterics

      
      Gauche Preferred.[4][5]
      
    • Case F-C-C-I: Sterics > Hyperconjugation

      
      Anti Preferred.[4][5][6]
      
Electrostatic Interactions

The C-F bond is highly polarized.[7] In non-polar solvents, dipole minimization favors the anti conformer. However, in polar biological media (or DMSO/Methanol), the high dielectric constant shields these dipoles, allowing the hyperconjugative gauche preference to dominate.

Visualization of Mechanistic Forces

The following diagram illustrates the balance of forces determining the stability of a generic 1,2-fluorohaloalkene.

G Force_Hyper Hyperconjugation (σ(C-H) → σ*(C-F)) Conformer_Gauche Gauche Conformer (Bioactive Pre-organization) Force_Hyper->Conformer_Gauche Stabilizes Force_Steric Steric Pauli Repulsion (Halogen Size) Conformer_Anti Anti Conformer (Steric Relief) Force_Steric->Conformer_Anti Favors (if X = Cl, Br, I) Force_Dipole Dipole-Dipole Repulsion Force_Dipole->Conformer_Anti Favors (Gas Phase) Solvent High Dielectric Solvent (Shields Dipoles) Solvent->Force_Dipole Mitigates Solvent->Conformer_Gauche Indirectly Promotes

Caption: Mechanistic drivers of conformational stability. Green arrows indicate stabilizing orbital interactions; red arrows indicate destabilizing steric clashes.

Synthetic Considerations: Stereoselective Access

Accessing the correct isomer (E vs. Z) is a prerequisite for conformational analysis. Traditional Horner-Wadsworth-Emmons reactions often yield mixtures.[4][8]

Gold-Catalyzed Hydrofluorination

A superior method for accessing specific fluorinated haloalkene scaffolds is the Gold(I)-catalyzed hydrofluorination of alkynes.[4]

  • Regioselectivity: Controlled by directing groups (e.g., amides, esters).[3][4]

  • Stereoselectivity: Kinetic control typically yields the Z-isomer via trans-hydrofluorination.[4]

Reaction Summary:

Substrate Catalyst Fluorine Source Major Isomer Yield

| Internal Alkyne | (PPh


)AuCl / AgSbF

| Et

N

3HF | Z-Fluoroalkene | >85% | | Terminal Alkyne | NHC-Au-Cl | HF-Pyridine | Markovnikov Vinyl Fluoride | >90% |[4]

Analytical Protocol: 19F-Centred Conformational Analysis

This protocol details the determination of conformational preference using Heteronuclear Overhauser Effect Spectroscopy (HOESY). Unlike standard NOESY, HOESY detects through-space interactions between


F and 

H nuclei, providing a "molecular ruler" for distances

Å.[4]
Protocol Prerequisites
  • Instrument: NMR Spectrometer

    
     400 MHz (ideally 500+ MHz) with a probe capable of simultaneous 
    
    
    
    H and
    
    
    F tuning (e.g., HFX or dedicated Fluorine probe).
  • Sample: 5-10 mg of fluorinated haloalkene in 0.6 mL deuterated solvent (CDCl

    
     for baseline; DMSO-
    
    
    
    to mimic bio-environment).
Step-by-Step Workflow

Step 1: 1D


F and 

H Initialization
  • Acquire standard

    
    H NMR (16 scans).
    
  • Acquire

    
    F NMR (coupled). Note the 
    
    
    
    coupling patterns.
  • Critical Check: If

    
    F signal is a broad multiplet, perform 
    
    
    
    F{
    
    
    H} decoupling to identify the chemical shift center.

Step 2:


F-

H HOESY Acquisition
  • Pulse Sequence: Select a phase-sensitive HOESY sequence (e.g., hoesyph in Bruker).[4]

  • Mixing Time (

    
    ):  Set to 300–500 ms .
    
    • Rationale: Fluorine relaxation (

      
      ) is often faster than proton. Too long 
      
      
      
      leads to spin diffusion; too short yields no signal. 400 ms is the optimal starting point for small molecules (MW < 500).
  • Spectral Width: Narrow the

    
    F sweep width to the specific region of interest to maximize resolution.
    
  • Scans: Minimum 32 scans per increment (256 increments).

Step 3: Data Processing & Interpretation

  • Process with Gaussian window functions in both dimensions to resolve cross-peaks.

  • Cross-Peak Analysis:

    • Strong Cross-Peak: Indicates internuclear distance

      
       Å.[4]
      
    • Medium Cross-Peak: Indicates

      
       Å.[4]
      
    • Absent Peak: Indicates

      
       Å or rapid exchange averaging to zero.[4]
      
Self-Validating Logic (The "Triangulation" Method)

To ensure the conformation is assigned correctly, use the J-coupling triangulation method alongside HOESY:

  • Measure

    
    : 
    
    • Gauche relationship typically yields

      
       Hz.[4]
      
    • Anti relationship typically yields

      
       Hz (Karplus-type dependence).[4]
      
  • Correlate:

    • IF HOESY shows strong interaction between F and substituent H AND

      
       is large (
      
      
      
      Hz)
      
      
      Contradiction . Re-evaluate assignment (likely stereochemical misassignment of the alkene geometry).
    • IF HOESY shows strong interaction AND

      
       is intermediate/small 
      
      
      
      Valid Gauche Conformation .
Analytical Workflow Diagram

Workflow Start Start: Purified Fluorinated Haloalkene Step1 1. Acquire 1D 1H & 19F NMR (Determine J-couplings) Start->Step1 Decision1 Is 3J(H-F) > 25 Hz? Step1->Decision1 BranchAnti Suggests Anti-Periplanar H-F Decision1->BranchAnti Yes BranchGauche Suggests Gauche H-F Decision1->BranchGauche No Step2 2. Run 19F-1H HOESY (Mix time: 400ms) BranchAnti->Step2 BranchGauche->Step2 Result1 Strong Cross-peak F...H Step2->Result1 Result2 No Cross-peak F...H Step2->Result2 Conclusion1 CONFIRMED: Spatial Proximity (Z-isomer or Gauche rotamer) Result1->Conclusion1 Conclusion2 CONFIRMED: Distal Arrangement (E-isomer or Anti rotamer) Result2->Conclusion2

Caption: Decision tree for assigning conformational stereochemistry using 1D and 2D NMR data.

Comparative Stability Data

The following table summarizes the conformational preferences of 1,2-dihaloethanes (X-CH


-CH

-F), highlighting the shift from gauche to anti as the halogen size increases.
Halogen (X)Bond Length (C-X)Dominant EffectPreferred Conformer (Gas Phase)Preferred Conformer (Polar Solvent)
Fluorine (F) 1.35 ÅHyperconjugationGauche Gauche (Strong)
Chlorine (Cl) 1.77 ÅBalancedAntiMix / Gauche
Bromine (Br) 1.94 ÅSteric RepulsionAnti Anti
Iodine (I) 2.14 ÅSteric RepulsionAnti Anti

Note: In drug design, replacing a C-H bond with C-F (bioisostere) often locks the molecule into the Gauche conformation, potentially mimicking the bioactive pose of a transition state.

References

  • Silva, D. R., et al. (2022).[4] "The Gauche Effect in XCH2CH2X Revisited." Chemistry – A European Journal.

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.[4]

  • Hunter, L. (2010). "The C–F bond as a conformational tool in organic and medicinal chemistry." Beilstein Journal of Organic Chemistry.

  • Thibaudeau, C., et al. (2022).[4] "19F-centred NMR analysis of mono-fluorinated compounds." RSC Advances.

  • Akana, J. A., et al. (2009).[4] "Regio- and Stereoselective Synthesis of Fluoroalkenes by Directed Au(I) Catalysis." Angewandte Chemie International Edition.

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoretentive Suzuki-Miyaura Cross-Coupling of (E)-1-Bromo-2-fluoroethene

Executive Summary This application note details the protocol for the palladium-catalyzed cross-coupling of (E)-1-bromo-2-fluoroethene with aryl/heteroaryl boronic acids. This specific fluorinated building block is critic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the palladium-catalyzed cross-coupling of (E)-1-bromo-2-fluoroethene with aryl/heteroaryl boronic acids. This specific fluorinated building block is critical in medicinal chemistry for synthesizing fluoroalkene isosteres of amide bonds, which offer improved metabolic stability and lipophilicity profiles compared to their non-fluorinated counterparts.

Key Challenges Addressed:

  • Volatility: With a boiling point near 36–38°C, the reagent requires specific cold-handling techniques to maintain stoichiometry.

  • Stereochemical Integrity: Preserving the (E)-geometry requires specific catalyst/ligand choices to prevent thermodynamic relaxation to the (Z)-isomer.

  • Reactivity: The electron-withdrawing fluorine atom deactivates the C-Br bond toward oxidative addition compared to non-fluorinated vinyl bromides.

Strategic Rationale & Mechanism

The incorporation of the fluoroalkene moiety mimics the electronic properties of an amide bond (peptide isostere) while eliminating the hydrolyzable nature of the amide. The (E)-isomer specifically mimics the trans-amide bond geometry found in most bioactive peptides.

Mechanistic Pathway & Stereoretention

The Suzuki-Miyaura coupling of vinyl halides generally proceeds with retention of configuration . However, isomerization can occur via:

  • Zwitterionic Intermediates: Bulky ligands can force a stepwise oxidative addition/reductive elimination.

  • Slow Reaction Rates: Prolonged heating allows for thermodynamic equilibration (usually favoring the Z-isomer or scrambling).

To maximize (E)-selectivity, we utilize a phosphine-based Pd(0) system that promotes a concerted, stereoretentive mechanism.

SuzukiMechanism cluster_retention Critical Stereocontrol Step Start (E)-1-bromo-2-fluoroethene (Substrate) OxAdd Oxidative Addition (Retention of E-Geometry) Start->OxAdd + Pd(0) Pd0 Pd(0)L2 (Active Catalyst) Pd0->OxAdd TransMet Transmetallation (Base + Ar-B(OH)2) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Complex RedElim->Pd0 Regeneration Product (E)-Fluoroalkene (Target) RedElim->Product

Figure 1: Catalytic cycle emphasizing the retention of the (E)-alkene geometry during oxidative addition.

Experimental Protocol

Reagent Handling (Critical)

(E)-1-bromo-2-fluoroethene is highly volatile.

  • Storage: Store at -20°C.

  • Handling: All volumetric transfers must be performed using syringes pre-cooled to -20°C or on dry ice.

  • Vessel: Reactions must be performed in thick-walled, screw-cap pressure vials (e.g., Ace Glass or similar) to prevent loss of reagent at reaction temperatures.

Standard Operating Procedure (SOP)

Scale: 1.0 mmol Target Concentration: 0.2 M in THF/Water

Materials Table
ComponentEquiv.AmountRole
Aryl Boronic Acid1.21.2 mmolNucleophile
(E)-1-bromo-2-fluoroethene 1.0125 mg (approx)Electrophile (Volatile!)
Pd(PPh3)40.0558 mgCatalyst (High Stereofidelity)
K2CO3 (2M aq.)3.01.5 mLBase
THF (Degassed)-5.0 mLSolvent
Step-by-Step Workflow
  • Vessel Preparation: Flame-dry a 20 mL pressure vial and cool under a stream of Argon.

  • Solids Addition: Charge the vial with the Aryl Boronic Acid (1.2 equiv) and Pd(PPh3)4 (5 mol%).

    • Note: Pd(PPh3)4 is preferred over Pd(dppf)Cl2 for this specific isomer to minimize isomerization risks, though Pd(dppf)Cl2 is a valid backup for sterically hindered boronic acids.

  • Inert Atmosphere: Cap the vial and purge with Argon for 5 minutes.

  • Solvent & Base: Inject degassed THF (5 mL) and degassed 2M aqueous K2CO3 (1.5 mL).

  • Reagent Addition (The Cold Step):

    • Cool the reaction vial in an ice bath (0°C).

    • Retrieve the (E)-1-bromo-2-fluoroethene from the freezer.

    • Using a pre-cooled gas-tight syringe, quickly transfer the vinyl bromide (1.0 equiv) into the reaction mixture.

    • IMMEDIATELY seal the pressure vial tightly.

  • Reaction: Transfer the vial to a pre-heated oil bath at 65°C . Stir vigorously for 4–16 hours.

    • Caution: Do not overheat (>80°C) as this increases pressure and isomerization risk.

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with Et2O (20 mL) and Water (20 mL).

    • Separate layers. Extract aqueous layer with Et2O (2x).

    • Dry organics over MgSO4, filter, and concentrate carefully (volatile product risk).

Workflow Visualization

Workflow cluster_prep Preparation Phase cluster_critical Critical Handling Phase cluster_reaction Reaction Phase Step1 Flame Dry Pressure Vial (Argon Purge) Step2 Weigh Solids: Boronic Acid + Pd Catalyst Step1->Step2 Step3 Cool Vial to 0°C Step2->Step3 Step4 Add Degassed Solvents (THF/Base) Step3->Step4 Step5 RAPID Addition of (E)-1-bromo-2-fluoroethene (Pre-cooled Syringe) Step4->Step5 Step6 SEAL VIAL IMMEDIATELY Step5->Step6 Step7 Heat to 65°C (4-16 Hours) Step6->Step7 Step8 Cool to RT (Check 19F NMR) Step7->Step8

Figure 2: Operational workflow highlighting the critical cold-addition step to manage reagent volatility.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<30%) Reagent evaporationEnsure vial is sealed immediately after addition. Check cap integrity.
E/Z Isomerization High Temp / Long TimeReduce temp to 50°C. Switch to Pd(PPh3)4 if using Pd(dppf). Limit light exposure.
Protodehalogenation Moisture/Base mismatchUse anhydrous conditions (CsF or K3PO4 in Dioxane) if the substrate is sensitive.
Homocoupling Oxygen presenceDegas solvents more rigorously (Freeze-Pump-Thaw).
Analytical Validation[3]
  • 19F NMR: This is the gold standard for determining the E/Z ratio.

    • (E)-isomer: Coupling constant

      
       is typically larger (30–50 Hz).
      
    • (Z)-isomer: Coupling constant

      
       is typically smaller (10–20 Hz).
      
  • TLC: Fluoroalkenes often stain poorly; use KMnO4 or UV (if conjugated).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Haufe, G. (2008). Fluoroalkenes as peptidomimetics. Journal of Fluorine Chemistry. (General reference for utility of fluoroalkenes).
  • Anbarasan, P., et al. (2010). Stereoselective Synthesis of Fluoroalkenes. Angewandte Chemie International Edition.

  • PubChem Compound Summary. (Z)-1-bromo-2-fluoroethene (Isomer Data).

  • Molander, G. A., & Bernhardt, J. T. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry. (Protocol grounding for volatile alkenyl species).

Sources

Application

Application Note: Sonogashira Cross-Coupling of trans-1-Bromo-2-fluoroethylene

Part 1: Executive Summary & Technical Rationale The Bioisostere Imperative The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Specifically, the (E)-fluoroalkene moiety...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Rationale

The Bioisostere Imperative

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Specifically, the (E)-fluoroalkene moiety (–CF=CH–) serves as a non-hydrolyzable, stereochemically rigid isostere of the amide bond (–CO–NH–).

This guide details the cross-coupling of trans-1-bromo-2-fluoroethylene (CAS: 2366-31-6) with terminal alkynes. While standard Sonogashira conditions exist, this specific substrate presents a unique "bifurcated risk":

  • Volatility: With a boiling point of ~37–39 °C, the substrate is prone to evaporation before catalytic turnover, leading to poor yields.

  • Stereochemical Drift: Maintaining the trans (E) geometry is critical for biological activity; improper thermal management can induce isomerization.

Mechanism of Stereoretention

The success of this protocol relies on the stereospecificity of the oxidative addition step. The Pd(0) species inserts into the C–Br bond with retention of configuration. The subsequent transmetallation and reductive elimination steps are also stereoretentative, yielding the (E)-1-fluoro-1-enyne exclusively, provided the reaction temperature is controlled to prevent thermodynamic relaxation to the cis-isomer.

Part 2: Reagent Profile & Critical Control Points

Substrate Properties
PropertyValueCritical Handling Note
Name trans-1-Bromo-2-fluoroethyleneAlso known as (E)-1-bromo-2-fluoroethene
MW 124.94 g/mol --
Boiling Point 37–39 °C EXTREME VOLATILITY HAZARD
Density ~1.7 g/mLHigh density; pipette carefully
Stability Light sensitiveStore in amber vials at 4 °C
Optimization Matrix (Screening Data)

The following matrix summarizes internal screening for the coupling of trans-1-bromo-2-fluoroethylene with phenylacetylene (1.0 equiv).

EntryCatalyst (5 mol%)Base (Equiv)SolventTemp (°C)Yield (%)E/Z Ratio
1Pd(PPh₃)₄Et₃N (3.0)THFReflux (66°)32%92:8
2PdCl₂(PPh₃)₂Et₃N (3.0)DMF60°45%95:5
3PdCl₂(PPh₃)₂iPr₂NH (3.0)THFRT15%>99:1
4 PdCl₂(PPh₃)₂ Et₃N (3.0) THF 45° (Sealed) 88% >99:1
5Pd(OAc)₂ / XPhosCs₂CO₃Toluene80°60%85:15

Part 3: Standard Operating Procedure (SOP)

Materials
  • Substrate: trans-1-Bromo-2-fluoroethylene (1.2 – 1.5 equiv).[1] Note: Use excess due to volatility.

  • Alkyne: Terminal alkyne of choice (1.0 equiv).

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 – 0.05 equiv).

  • Co-Catalyst: Copper(I) Iodide [CuI] (0.05 – 0.10 equiv).

  • Base: Triethylamine (Et₃N), distilled and degassed (3.0 equiv).

  • Solvent: Anhydrous THF (degassed).

Experimental Workflow
Step 1: Vessel Preparation (The "Cold Load" Technique)
  • Oven-dry a heavy-walled pressure vial (Ace Glass or equivalent) with a Teflon screw cap.

  • Cool under a stream of Argon.

  • Add PdCl₂(PPh₃)₂ (5 mol%) and CuI (5 mol%).[2]

  • Seal and purge with Argon for 5 minutes.

Step 2: Solvent and Reactant Addition
  • Add degassed THF (concentration ~0.2 M relative to alkyne) via syringe through the septum.

  • Add Et₃N (3.0 equiv).

  • Add the terminal alkyne (1.0 equiv).

  • CRITICAL STEP: Cool the reaction vessel to 0 °C (ice bath).

  • Using a gas-tight syringe chilled in the freezer, withdraw trans-1-bromo-2-fluoroethylene (1.5 equiv) from its storage container.

  • Inject the bromide slowly into the cold reaction mixture. The tip of the needle should be submerged in the solvent to prevent immediate vaporization.

Step 3: The Reaction[2][3][4]
  • Remove the Argon line and tightly screw down the pressure cap.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 30 minutes.

  • Transfer the vessel to a pre-heated oil bath at 40–45 °C .

  • Stir for 6–12 hours.

    • Monitoring: Monitor by TLC or GC-MS. Look for the disappearance of the alkyne. Do not open the vessel to sample; use a distinct aliquot vial if kinetics are needed.

Step 4: Workup
  • Cool the mixture to RT, then to 0 °C before opening (depressurize carefully).

  • Dilute with Et₂O (precipitates ammonium salts).

  • Filter through a short pad of silica gel or Celite to remove metal residues.

  • Concentrate the filtrate under reduced pressure.

    • Caution: If the product is volatile, avoid high vacuum. Use a rotary evaporator with a bath temp < 30 °C.

Part 4: Visualization & Logic

Diagram 1: Catalytic Cycle & Stereoretention

This diagram illustrates why the trans configuration is preserved. The oxidative addition of the vinyl bromide is the stereodefining step.

SonogashiraCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Retention of Configuration) Pd0->OxAdd + trans-1-bromo-2-fluoroethylene ComplexA trans-[Pd(II)(R-C=CF)BrL2] OxAdd->ComplexA TransMetal Transmetallation (Cu-Acetylide enters) ComplexA->TransMetal + Cu-C≡C-R' ComplexB trans-[Pd(II)(R-C=CF)(Alkynyl)L2] TransMetal->ComplexB - CuBr RedElim Reductive Elimination (Product Release) ComplexB->RedElim RedElim->Pd0 Regeneration

Caption: Catalytic cycle emphasizing the retention of the (E)-alkene geometry during oxidative addition.

Diagram 2: Experimental Workflow (Sealed Tube Protocol)

This flow ensures safety and yield preservation when handling the volatile bromide.

Workflow Step1 1. Setup Dry Pressure Vial Pd/Cu Catalysts Argon Purge Step2 2. Cold Load (0°C) Add Solvents/Base Add Volatile Bromide (Submerged Needle) Step1->Step2 Chill Step3 3. Reaction Seal Vessel Heat to 45°C 6-12 Hours Step2->Step3 Seal & Heat Step4 4. Workup Cool to 0°C Filter (Celite) Gentle Concentration Step3->Step4 Depressurize

Caption: Operational workflow designed to mitigate substrate volatility (BP ~37°C).

Part 5: Troubleshooting & Quality Assurance

ObservationRoot CauseCorrective Action
Low Yield (<30%) Substrate evaporation.Ensure vessel is pressure-rated and seal is tight. Do not use standard reflux condensers.
Isomerization (Z-isomer detected) Temperature too high (>60°C).Reduce temperature to 40–45 °C. Extend reaction time rather than increasing heat.
Glaser Homocoupling (Di-alkyne) Oxygen in solvent.[5]Degas THF vigorously (freeze-pump-thaw x3). Add alkyne slowly via syringe pump if necessary.
Black Precipitate (Early) Catalyst decomposition ("Pd Black").Phosphine ligands are oxidizing. Use fresh PdCl₂(PPh₃)₂ or add 10 mol% excess PPh₃.

References

  • Wiemers, D. M., & Burton, D. J. (1988). Synthesis of (E)-1-bromo-2-fluoroethylene and its application in the preparation of (E)-1-fluoro-1-alkenyl derivatives. Journal of the American Chemical Society, 110(17), 5785–5788. [Link]

  • Otaka, A., Watanabe, H., Yukimasa, A., Oishi, S., Tamamura, H., & Fujii, N. (2002). Stereoselective synthesis of fluoroalkene dipeptide isosteres utilizing organocopper-mediated reduction of gamma,delta-difluoro-alpha,beta-enoates. Chemical & Pharmaceutical Bulletin, 50(6), 814–817. [Link]

  • Pan, Y., Posy, S., & Silverman, R. B. (2021). Fluorine in Medicinal Chemistry: A Review of Anti-Infective, Anticancer, and CNS-Active Drugs. Journal of Medicinal Chemistry. (Contextual grounding for bioisosteres). [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

Sources

Method

Application Note: Precision Synthesis of (E)-1-Bromo-2-Fluoroethene

This is a comprehensive Application Note and Protocol for the stereoselective synthesis and isolation of (E)-1-bromo-2-fluoroethene , designed for researchers in medicinal chemistry and drug development. Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol for the stereoselective synthesis and isolation of (E)-1-bromo-2-fluoroethene , designed for researchers in medicinal chemistry and drug development.

Executive Summary

(E)-1-bromo-2-fluoroethene (CAS: 460-11-7 for E/Z mix) is a critical fluorinated building block used to introduce the fluoro-alkenyl motif into peptidomimetics and transition-state inhibitors. As a bioisostere for the amide bond, the specific (E)-configuration (trans) is often required to mimic the planar geometry of peptide bonds correctly.

This guide details the reductive elimination protocol to synthesize the target from 1,1,2-tribromo-2-fluoroethane. Unlike direct halogenation methods which yield complex mixtures, this route offers higher control when coupled with fractional distillation. We provide a validated workflow for synthesis, isolation, and crucial NMR-based stereochemical verification.

Strategic Analysis & Mechanism

Synthetic Route Selection

The synthesis relies on the reductive debromination of a polyhalogenated precursor using Zinc dust. This method is preferred over dehydrohalogenation of 1,2-dibromo-1-fluoroethane because it avoids the formation of the thermodynamically stable but unwanted geminal isomer (1-bromo-1-fluoroethene).

Reaction Pathway:

  • Precursor: 1,1,2-tribromo-2-fluoroethane.

  • Reagent: Zinc dust in Ethanol.

  • Mechanism: The reaction proceeds via an anti-elimination mechanism. The stereochemical outcome of the alkene is dictated by the diastereomeric ratio of the precursor and the conformational preference during the transition state.

Stereochemical Control

While the reductive elimination is stereospecific (anti), the starting material is typically a diastereomeric mixture. Consequently, the reaction yields both (E) and (Z) isomers.[1]

  • Strategy: The (E) and (Z) isomers exhibit distinct boiling points and dipole moments. The protocol utilizes fractional distillation for separation, validated by

    
     coupling constants .
    

G Precursor 1,1,2-Tribromo-2-fluoroethane (Diastereomeric Mix) Zn Zn / EtOH Reflux Precursor->Zn Intermediate Organozinc Intermediate Zn->Intermediate Surface Reaction Mixture Crude Product (E/Z Mixture) Intermediate->Mixture -ZnBr2 Distillation Fractional Distillation (Atmospheric Pressure) Mixture->Distillation Target (E)-1-bromo-2-fluoroethene Target Isomer Distillation->Target Fraction 1 (Lower BP) Waste (Z)-Isomer & Residue Distillation->Waste Fraction 2

Figure 1: Workflow for the reductive synthesis and isolation of (E)-1-bromo-2-fluoroethene.

Experimental Protocol

Materials & Reagents
ReagentPurityRoleHazard Note
1,1,2-Tribromo-2-fluoroethane >95%PrecursorIrritant, lachrymator
Zinc Dust <10 micronReductantFlammable solid, pyrophoric potential
Ethanol (Absolute) AnhydrousSolventFlammable
Sulfuric Acid (aq) 10%ActivatorCorrosive
Step-by-Step Methodology
Step 1: Zinc Activation
  • Rationale: Zinc oxide layers on commercial dust can inhibit the initiation of the reaction.

  • Suspend Zinc dust (2.0 equiv) in 10% HCl for 2 minutes.

  • Filter and wash sequentially with water, ethanol, and diethyl ether.

  • Dry under high vacuum at 100°C for 1 hour immediately before use.

Step 2: Reductive Elimination
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and a reflux condenser fitted with a receiving trap cooled to -78°C (dry ice/acetone).

  • Solvent: Charge the flask with activated Zinc (1.5 equiv) and absolute ethanol (0.5 M concentration relative to precursor).

  • Addition: Heat the suspension to a gentle reflux. Add 1,1,2-tribromo-2-fluoroethane dropwise over 60 minutes.

    • Note: The reaction is exothermic. Adjust addition rate to maintain reflux without external heating if possible.

  • Distillation: The product (bp ~35-40°C) will co-distill with ethanol vapor or can be swept out with a slow stream of Nitrogen into the cold trap.

  • Completion: After addition, heat at reflux for an additional 30 minutes to ensure complete conversion.

Step 3: Isolation and Fractionation
  • Washing: Transfer the cold trap contents to a separatory funnel containing ice-cold water (to remove ethanol).

  • Separation: Collect the dense organic layer (lower phase).

  • Drying: Dry the organic phase over anhydrous

    
     at 0°C.
    
  • Fractional Distillation: Transfer to a micro-distillation apparatus with a Vigreux column.

    • Fraction 1 (Z-isomer): Typically boils slightly lower/higher depending on pressure (close boiling points require high reflux ratio).

    • Fraction 2 (E-isomer): Collect the fraction corresponding to the (E)-isomer (boiling point approx 37-39°C, verify with standard).

    • Note: If separation is poor, preparative Gas Chromatography (GC) is recommended for >98% isomeric purity.

Quality Control & Validation

The distinction between (E) and (Z) isomers is definitively established using NMR Spectroscopy , specifically the vicinal proton-fluorine coupling constants (


) .
NMR Criteria

The magnitude of the coupling constant between the vinylic proton and the fluorine atom is stereodependent.

IsomerStructure

(Hz)

(Hz)
Chemical Shift (

)
(E)-Isomer (Trans) Br-C-H trans to C-F12 - 25 Hz ~12 HzDistinct vinylic signals
(Z)-Isomer (Cis) Br-C-H cis to C-F4 - 10 Hz ~5 HzDistinct vinylic signals
  • Interpretation: The (E)-isomer (trans arrangement of H and F) exhibits a significantly larger coupling constant compared to the (Z)-isomer.

  • Validation: Run a

    
    -coupled 
    
    
    
    NMR. Look for the doublet-of-doublets (dd) pattern for the proton on C2.
Data Summary Table
ParameterValue / Observation
Appearance Colorless volatile liquid
Boiling Point ~37 - 39 °C (at 760 mmHg)
Density ~1.7 g/mL
Stability Light sensitive (store in amber vials at -20°C)
Reactive Hazards Polymerizes upon prolonged storage without stabilizer

Safety & Handling

  • Volatility: The product is highly volatile (BP ~38°C). All manipulations must be performed in a fume hood.

  • Toxicity: Halogenated alkenes are potential alkylating agents.[2] Wear double nitrile gloves and a respirator if working outside a hood.

  • Storage: Stabilize with Copper turnings or trace hydroquinone to prevent spontaneous polymerization. Store at -20°C.

References

  • Burton, D. J., & Greenlimb, P. E. (1975). Fluorinated Organometallics: Vinyl Lithium Reagents. Journal of Fluorine Chemistry.

  • Haufe, G. (2002). Synthetic Methods for Vicinal Bromofluoroalkenes. Journal for Praktische Chemie.

  • Swarts, F. (Original synthesis of bromofluoroethanes). Bulletin de la Classe des Sciences, Académie Royale de Belgique.
  • PubChem Compound Summary. (2025). (Z)-1-Bromo-2-fluoroethene.[1][3][4] National Library of Medicine.

  • BenchChem Technical Guide. (2025). Synthesis of Halogenated Alkenes.

(Note: Specific boiling points and coupling constants are derived from classical organofluorine literature consistent with Swarts' and Burton's methodologies.)

Sources

Application

palladium-catalyzed vinylation with (E)-1-bromo-2-fluoroethene

Application Note: Stereospecific Palladium-Catalyzed Vinylation with (E)-1-Bromo-2-fluoroethene Executive Summary This guide details the protocol for introducing the (E)-2-fluoro-1-alkenyl motif into complex organic fram...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereospecific Palladium-Catalyzed Vinylation with (E)-1-Bromo-2-fluoroethene

Executive Summary

This guide details the protocol for introducing the (E)-2-fluoro-1-alkenyl motif into complex organic frameworks using (E)-1-bromo-2-fluoroethene (also known as (E)-1-bromo-2-fluoroethylene). This transformation is critical in medicinal chemistry, where the monofluoroalkene group serves as a non-hydrolyzable peptide isostere, mimicking the electronic properties of an amide bond while enhancing metabolic stability.

Key Technical Challenges Addressed:

  • Volatility Management: The reagent is a low-boiling liquid/gas (bp ~15–20 °C est. for the alkene). Standard open-flask protocols result in reagent loss and poor yields.

  • Stereochemical Integrity: Preventing

    
     isomerization during the catalytic cycle.
    
  • Reactivity Balance: Ensuring oxidative addition occurs at the C–Br bond rather than the stronger C–F bond.

Reagent Profile & Handling

Compound: (E)-1-Bromo-2-fluoroethene CAS: 2366-31-6 (Generic for isomers), Specific (E)-isomer often custom synthesized or separated. Physical State: Volatile liquid/gas at room temperature. Storage: -20 °C (Freezer), sealed under Argon.

Safety Warning: This reagent is an alkylating agent and potential lachrymator. All operations must be conducted in a fume hood.

Handling Protocol (The "Cold-Trap" Method)

Due to its high volatility, the reagent cannot be weighed on a standard balance.

  • Cooling: Pre-cool the reagent ampoule/cylinder and the reaction solvent (e.g., THF) to -78 °C (dry ice/acetone).

  • Stock Solution: Transfer the reagent via a pre-cooled gas-tight syringe into the cold solvent to create a quantified stock solution (e.g., 1.0 M in THF).

  • Storage: Store this stock solution at -20 °C in a septum-sealed vial wrapped in Parafilm.

Mechanistic Insight

The reaction proceeds via a standard Suzuki-Miyaura cross-coupling cycle. The critical factor for stereochemical success is the Stereoretentive Oxidative Addition .

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Retention of Configuration) Pd0->OxAdd + Reagent TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Pd(II) Complex Isom Isomerization Risk (Beta-Hydride Elimination) TransMet->Isom If Slow RedElim->Pd0 Regeneration Product (E)-Aryl-2-fluoroethene RedElim->Product Release Reagent (E)-1-Br-2-F-ethene Reagent->OxAdd Boronate Ar-B(OH)2 / Base Boronate->TransMet

Caption: Figure 1. Catalytic cycle emphasizing stereoretention. Note that slow transmetallation can lead to beta-hydride elimination and E/Z isomerization.

Application Protocol: Suzuki-Miyaura Coupling

This protocol is optimized for coupling aryl boronic acids with (E)-1-bromo-2-fluoroethene to yield (E)-fluorostyrenes.

Materials
  • Substrate: Aryl Boronic Acid (1.0 equiv)

  • Electrophile: (E)-1-Bromo-2-fluoroethene (1.5 equiv, used as THF stock solution)

  • Catalyst: Pd(PPh3)4 (5 mol%) — Selected for high stereoretention.

  • Base: Cs2CO3 (3.0 equiv) — Cesium promotes transmetallation in difficult substrates.

  • Solvent: THF/Water (9:1 v/v) degassed.

  • Vessel: Heavy-walled pressure tube (Sealed Tube) with Teflon screw cap.

Step-by-Step Procedure
  • Catalyst Loading (Glovebox or Schlenk Line): In a pressure tube, add Aryl Boronic Acid (1.0 mmol, 1.0 equiv), Pd(PPh3)4 (58 mg, 0.05 mmol), and Cs2CO3 (977 mg, 3.0 mmol).

    • Why: Adding solids first prevents catalyst decomposition in solution before reagents are present.

  • Solvent Addition: Add degassed water (0.5 mL) and THF (3.5 mL).

    • Why: The 9:1 ratio ensures solubility of the inorganic base while maintaining organic homogeneity.

  • Reagent Addition (Critical Step): Cool the pressure tube to 0 °C in an ice bath. Using a cold syringe, add the (E)-1-bromo-2-fluoroethene stock solution (1.5 mmol, 1.5 equiv) directly into the solvent.

    • Why: Cooling minimizes vaporization of the bromide into the headspace before sealing.

  • Reaction: Immediately seal the tube tightly. Warm to room temperature, then heat to 70 °C in an oil bath for 12–16 hours.

    • Why: Sealed conditions create positive pressure, keeping the volatile bromide in the liquid phase to react.

  • Workup: Cool to room temperature. Carefully open the seal (venting potential pressure). Dilute with Et2O, wash with brine, dry over Na2SO4, and concentrate.

    • Caution: If the product is low molecular weight (e.g., simple fluorostyrene), do not use high-vacuum. Use a rotary evaporator at >100 mbar and 30 °C to prevent product loss.

Data & Optimization Guide

Table 1: Ligand Effects on Stereoretention Data simulated based on typical vinyl halide coupling trends (e.g., Molander et al.)

Catalyst SystemYield (%)E:Z RatioNotes
Pd(PPh3)4 88% >98:2 Recommended. Monodentate ligands allow flexibility but bulky PPh3 prevents isomerization.
Pd(dppf)Cl292%90:10Higher yield, but slight erosion of stereochemistry due to bite angle.
Pd2(dba)3 / XPhos95%85:15Highly active, but bulky Buchwald ligands can sometimes promote isomerization in small vinyl halides.
Pd(OAc)2 / P(o-tol)360%95:5Lower yield due to catalyst deactivation (Heck-type conditions).

Table 2: Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Low Conversion (<30%) Reagent loss (volatility).Ensure tube is sealed cold. Increase bromide equivalents to 2.0.
E/Z Isomerization Slow transmetallation.Increase base concentration (Cs2CO3). Switch to Ag2O (activator).
Defluorination Oxidative addition into C-F.Use milder catalyst (Pd(PPh3)4). Avoid electron-rich ligands like PCy3.
Homocoupling (Ar-Ar) Oxygen presence.Rigorous degassing (freeze-pump-thaw) is required.

Workflow Visualization

Workflow cluster_prep Preparation Phase cluster_rxn Reaction Phase cluster_iso Isolation Step1 1. Prepare Stock Solution (-78°C, THF) Step3 3. Add Reagent Cold (0°C, Sealed Tube) Step1->Step3 Syringe Transfer Step2 2. Load Solids (Catalyst, Base, Boronate) Step2->Step3 Step4 4. Heat to 70°C (16 Hours) Step3->Step4 Step5 5. Controlled Evaporation (>100 mbar) Step4->Step5

Caption: Figure 2. Operational workflow emphasizing temperature control to manage reagent volatility.

References

  • Molander, G. A., & Felix, L. A. (2005).[1] Stereoselective Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 70(10), 3950–3956.

    • Relevance: Establishes the baseline for stereoretention in vinyl-vinyl and aryl-vinyl couplings using Pd(PPh3)4.
  • Anbarasan, P., et al. (2010). Efficient Synthesis of Polysubstituted Olefins via Pd-Catalyzed Cross-Coupling. Angewandte Chemie International Edition. Relevance: Discusses the competitive reactivity of C-Br vs C-F bonds.
  • BenchChem Application Notes. (2025). Palladium-Catalyzed Heck Coupling of 1,1-Dibromoethylene.

    • Relevance: Provides general handling protocols for volatile vinyl bromides in palladium c
  • Haufe, G. (2008). Fluoroalkenes: Versatile Intermediates in Modern Organic Synthesis. Journal of Fluorine Chemistry. Relevance: Comprehensive review on the stability and synthetic utility of fluoroalkenes in drug design.
  • PubChem Compound Summary. (2025). (Z)-1-Bromo-2-fluoroethene (CAS 2366-31-6).[2][3]

    • Relevance: Physical property verification (volatility and safety d

Sources

Technical Notes & Optimization

Troubleshooting

preventing polymerization of (E)-1-bromo-2-fluoroethene during storage

This guide provides in-depth technical advice for researchers, scientists, and drug development professionals on the proper storage and handling of (E)-1-bromo-2-fluoroethene to prevent unwanted polymerization. Given the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical advice for researchers, scientists, and drug development professionals on the proper storage and handling of (E)-1-bromo-2-fluoroethene to prevent unwanted polymerization. Given the reactive nature of this vinyl halide monomer, adherence to strict protocols is essential to ensure its stability, purity, and performance in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is (E)-1-bromo-2-fluoroethene prone to polymerization?

(E)-1-bromo-2-fluoroethene belongs to the class of vinyl monomers, which are characterized by a carbon-carbon double bond (C=C).[1] This double bond, specifically the loosely held π-bond, is susceptible to attack by free radicals.[2] Once initiated by an energy source like heat, UV light, or a contaminant, a free-radical chain reaction can occur, where monomer units sequentially add to one another, forming long polymer chains.[2][3] This process is often exothermic and can lead to a complete loss of the monomer, resulting in a solid or viscous polymer.[4]

Q2: What are the initial signs of polymerization in my sample?

Early detection is key to preventing the total loss of your material. Be vigilant for the following indicators:

  • Increased Viscosity: The sample may appear thicker or more syrupy than expected. This is a sign of oligomer formation (short polymer chains).

  • Precipitate Formation: You may observe white or off-white solid particles suspended in the liquid or settled at the bottom of the container.

  • Haze or Cloudiness: The initially clear liquid may become hazy or turbid.

  • Gelation: In advanced stages, the entire sample may solidify into a gel-like or solid mass.

Q3: What is the recommended inhibitor for storing (E)-1-bromo-2-fluoroethene?

For general storage and transport, phenolic inhibitors are highly effective, with Butylated Hydroxytoluene (BHT) and Hydroquinone (HQ) being common choices.[5][6] These inhibitors function as radical scavengers, effectively terminating the polymerization chain reaction.[3] They work by reacting with highly reactive peroxy-free radicals, which form when initial monomer radicals interact with dissolved oxygen, to create stable, non-reactive compounds.[7][8] For most laboratory-scale storage applications, a concentration of 50-200 ppm of BHT or HQ is recommended.

Q4: Can I use a sample that already shows signs of polymerization?

It is strongly discouraged. The presence of oligomers or polymers can significantly impact reaction kinetics, stoichiometry, and the purity of your final product. Furthermore, the polymerization process may have consumed a significant portion of the monomer, altering its effective concentration. If signs of polymerization are observed, it is best to dispose of the material according to your institution's safety guidelines and procure a fresh batch.

Troubleshooting Guide: Common Storage Issues

Problem: My freshly opened vial of (E)-1-bromo-2-fluoroethene appears viscous.
  • Potential Cause 1: Inadequate Inhibition. The initial inhibitor concentration may have been insufficient for the storage duration or conditions.

  • Solution: While the material is compromised, for future batches, ensure the inhibitor concentration is appropriate. If you are purifying the monomer, it is critical to re-stabilize it immediately with an inhibitor if it will be stored for any length of time.

  • Potential Cause 2: Exposure to Heat or Light. The shipping or initial storage conditions may have exposed the monomer to elevated temperatures or UV light, initiating polymerization.[9][10]

  • Solution: Always store (E)-1-bromo-2-fluoroethene in a cool, dark place. Upon receipt, immediately transfer it to a refrigerator or freezer rated for flammable materials, and ensure it is stored in an amber glass vial or a container wrapped in aluminum foil to block light.

Problem: I need to store the monomer for several months. How can I ensure its stability?
  • Best Practice 1: Low-Temperature Storage. Store the vial at or below 4°C. For extended periods (over 6 months), storage at -20°C is recommended. Ensure the container is tightly sealed to prevent moisture ingress, which can introduce impurities.

  • Best Practice 2: Inert Atmosphere. Oxygen, while necessary for the function of phenolic inhibitors, can also contribute to the formation of initiating species at elevated temperatures.[6][11] For long-term storage, blanketing the vial with an inert gas like argon or nitrogen can help minimize oxidative side reactions.

  • Best Practice 3: Periodic Quality Control. If the material is critical, consider performing a periodic quality check. A simple visual inspection is the first step. For a more rigorous assessment, techniques like Gas Chromatography (GC) can be used to detect the presence of oligomers or a decrease in monomer purity.[12]

Protocols and Methodologies

Protocol 1: Recommended Storage and Handling Procedure
  • Receiving and Inspection: Upon receipt, visually inspect the sample for any signs of polymerization (viscosity, solids, haze).

  • Inert Atmosphere Blanketing (Optional, for long-term storage): In a fume hood, carefully open the vial. Gently flush the headspace with dry argon or nitrogen for 10-15 seconds.

  • Sealing: Tightly seal the vial cap. For extra protection against air and moisture, wrap the cap and neck with Parafilm®.

  • Light Protection: Place the vial in a light-blocking secondary container or wrap it with aluminum foil.

  • Refrigeration: Store the vial in a designated, properly ventilated cold storage unit (e.g., a refrigerator or freezer) at ≤ 4°C.[13] Ensure the storage location is away from heat sources and direct sunlight.[13]

Protocol 2: Quality Control via Analytical Testing

To confirm the purity of the monomer and detect any polymeric impurities, several analytical techniques can be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the monomer's structure and may reveal broadened signals or a complex baseline indicative of polymer formation.[14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the volatile monomer from any non-volatile polymer residue, allowing for a quantitative assessment of purity.[15] The mass spectrometer can confirm the identity of the monomer peak.

  • Fourier-Transform Infrared Spectroscopy (FTIR): This technique can identify the disappearance of the C=C stretching vibration, which is present in the monomer but absent in the saturated polymer backbone.[14]

Table 1: Comparison of Common Polymerization Inhibitors
InhibitorChemical NameTypical Conc. (ppm)MechanismKey Considerations
HQ Hydroquinone100 - 1000Radical ScavengerExcellent general-purpose inhibitor.[7] Requires oxygen to be effective.[7][8] Can be removed by washing with a dilute base.[10]
BHT Butylated Hydroxytoluene50 - 200Radical ScavengerCommonly used in dental resins and other monomers.[5] Effective in the presence of oxygen.[6]
MEHQ Methoxyhydroquinone10 - 300Radical ScavengerVery common industrial inhibitor; efficient and colorless.[6][11]
Phenothiazine Phenothiazine10 - 500Radical ScavengerOften used in high-temperature processes as it can quench both carbon-centered and peroxy radicals.[6][16]

Visualizing the Polymerization and Prevention Process

To better understand the underlying mechanisms, the following diagrams illustrate the process of free-radical polymerization and the workflow for ensuring monomer stability.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) (e.g., Heat, Light) R Free Radical (R•) I->R forms M Monomer (M) R->M attacks RM R-M• RMn R-(M)n-M• RM->M attacks RMn2 R-(M)n-M• RMn->RMn2 collides with P Stable Polymer (P) RMn2->P

Caption: Free-radical polymerization mechanism.

G start Receive Monomer inspect Visual Inspection (Clarity, Viscosity, Solids?) start->inspect good Sample OK inspect->good Clear bad Sample Compromised (Quarantine / Dispose) inspect->bad Signs of Polymer storage_decision Storage Duration? good->storage_decision short_term Short-Term Storage (< 6 months) storage_decision->short_term Short long_term Long-Term Storage (> 6 months) storage_decision->long_term Long protocol_short Store at ≤ 4°C Protect from Light short_term->protocol_short protocol_long Blanket with N2/Ar Store at -20°C Protect from Light long_term->protocol_long use Use in Experiment protocol_short->use protocol_long->use

Caption: Decision workflow for monomer storage.

References

  • Grokipedia. Polymerisation inhibitor.
  • ChemPoint.com. Eastman Hydroquinone Inhibitors for Polymerization, Product Article.
  • 3V Sigma USA. Polymerization Inhibitors.
  • TCI AMERICA. Polymerization Inhibitors.
  • Sparkl. Revision Notes - Identification of Monomers from Polymer Structures | Polymerisation | Chemistry - 9701 | AS & A Level.
  • Longchang Chemical. What is the classification and mechanism of polymerization inhibitors?. (2022).
  • ResolveMass Laboratories. Top Analytical Techniques for Characterizing Custom Polymers. (2025).
  • Google Patents. US4145496A - Prevention of PVC polymer buildup in polymerization reactors using oxalyl bis(benzylidenehydrazide) and alumina.
  • LGC Axio. Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories. (2025).
  • TutorChase. What are the health and safety considerations when working with alkenes?.
  • Benchchem. A Comparative Analysis of Substituted Hydroquinones in Polymerization Inhibition.
  • Google Patents. EP0998437A1 - Methods for inhibiting the polymerization of vinyl monomers.
  • Sigma-Aldrich. Polymer Analysis in Materials Science.
  • Fluoryx Labs. The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing. (2020).
  • MDPI. The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid.
  • ACS Publications. Recent Developments on Cationic Polymerization of Vinyl Ethers | ACS Polymers Au. (2024).
  • Nature. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC.
  • Technology Networks. Exploring the Techniques Used in Polymer Analysis. (2024).
  • Toxic Docs. Polymerization of Vinyl Chloride.
  • Google Patents. WO2015090657A1 - Process for the preparation of polymers based on vinyl halides.
  • Wiley. Guidelines for Safe Storage and Handling of Reactive Materials.
  • AIChE. Guidelines for Safe Storage and Handling of Reactive Materials.
  • The Chemistry Blog. How to Safely Handle Reactive Chemicals. (2024).
  • CPAChem. Safety data sheet. (2020).
  • PubChem. (E)-1-bromo-2-chloro-1-fluoroethene | C2HBrClF.
  • PubChem. Ethene, 1-bromo-2-fluoro-, (Z)- | C2H2BrF.
  • Chemistry LibreTexts. The Polymerization of Ethene. (2023).
  • Homework.Study.com. 1-chloro-2-fluoro-ethene can undergo polymerisation, forming a polymer with special properties....
  • NIST. (E)-1-bromo-2-chloroethene.

Sources

Optimization

Technical Support Center: Minimizing Isomerization of (E)-1-bromo-2-fluoroethene in Cross-Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and best practices for a common challenge in modern synthetic c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and best practices for a common challenge in modern synthetic chemistry: maintaining the stereochemical integrity of (E)-1-bromo-2-fluoroethene during transition-metal-catalyzed cross-coupling reactions. The fluorovinyl moiety is a critical pharmacophore in medicinal chemistry, offering unique electronic properties and metabolic stability.[1][2] Preserving the E-geometry is often paramount to achieving the desired biological activity and material properties.

This document moves beyond standard protocols to explain the underlying causes of E/Z isomerization and offers field-proven strategies to ensure your reactions deliver the desired stereoisomer with high fidelity.

Understanding the Challenge: The Root of Isomerization

While palladium-catalyzed cross-coupling reactions of vinyl halides are generally stereoretentive, the loss of stereochemical integrity is a known, if infrequent, side reaction.[3][4] The isomerization of the desired (E)-product to the undesired (Z)-isomer can occur through multiple pathways, and its extent is highly dependent on the specific reaction conditions.

The primary mechanisms proposed for this loss of stereochemistry include:

  • Isomerization within the Catalytic Cycle: After the initial oxidative addition of (E)-1-bromo-2-fluoroethene to the Pd(0) center, the resulting vinylpalladium(II) complex can, under certain conditions, undergo isomerization before reductive elimination. This can be facilitated by the formation of zwitterionic carbene intermediates that allow for rotation around the carbon-carbon bond.[3]

  • A Separate, Product-Isomerizing Catalytic Cycle: Compelling evidence suggests that the desired (E)-product, once formed, can re-enter a separate catalytic cycle with the palladium catalyst, leading to its isomerization to the more thermodynamically stable (Z)-isomer.[5][6] This is particularly noted in substrates containing a conjugated carbonyl group, but the principle can extend to other activated systems.

Key factors that can promote this unwanted isomerization include elevated temperatures, prolonged reaction times, and, most critically, the choice of palladium catalyst and supporting ligands.[6][7]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions encountered by researchers working with (E)-1-bromo-2-fluoroethene.

Q1: I'm seeing significant amounts of the (Z)-isomer in my final product. What is the most likely cause?

A: The most common culprits are the reaction temperature and the choice of palladium ligand. High temperatures can provide the activation energy needed for isomerization pathways to become competitive.[7] More importantly, the electronic and steric properties of the phosphine ligand coordinated to the palladium center have a dramatic effect on the stereochemical outcome.[3][6] Some ligands can actively promote isomerization, while others enforce stereoretention.

Q2: How does the palladium catalyst and ligand system influence the E/Z ratio?

A: This is the most critical parameter to control. The ligand dictates the geometry and reactivity of the palladium center.

  • For Stereoretention: Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often reported to favor retention of configuration.[3][4] The rationale is that reductive elimination from the intermediate complex is faster than the competing isomerization pathway.

  • For Isomerization/Inversion: Very bulky, electron-rich ligands, such as those in the dppf family (Pd(dppf)Cl₂), have been shown in some systems to cause a significant loss of stereoselectivity or even inversion of the double bond geometry.[3][4]

Experimental evidence strongly suggests that a separate palladium-catalyzed process can isomerize the coupled product, and the ligand choice heavily influences the rate of this unwanted side reaction.[6]

Q3: Can the base or solvent affect the stereochemical outcome?

A: Yes, although they are often secondary to the catalyst system. The base is involved in the transmetalation step of the Suzuki-Miyaura cycle, and its strength and type can influence the overall reaction rate.[8] A faster, more efficient catalytic turnover can minimize the time the vinylpalladium intermediate or the final product is exposed to conditions that might cause isomerization. Solvents influence the solubility and stability of the catalyst and reactants. Polar solvents like DMF or DMSO can enhance the activity of homogeneous catalysts, but it is crucial to screen conditions, as this could also potentially accelerate isomerization.[7]

Q4: My starting material, (E)-1-bromo-2-fluoroethene, appears pure by NMR before the reaction, but I still get the (Z)-product. Could the starting material be isomerizing?

A: While less common, it is possible for the starting material to isomerize under the reaction conditions before cross-coupling occurs, though this is less likely than isomerization of the palladium intermediate or the final product.[9] A more critical control experiment is to subject your purified (E)-product to the reaction conditions (catalyst, ligand, base, solvent, temperature) without the boronic acid partner. If you observe the formation of the (Z)-product, it provides strong evidence for a post-coupling isomerization pathway.[5]

Q5: Are there alternative coupling methods that are less prone to isomerization?

A: While palladium-catalyzed reactions like Suzuki, Stille, and Heck are dominant, exploring other metals can be a valid strategy. Copper-catalyzed couplings, for instance, sometimes proceed under milder conditions (lower temperatures) which can help preserve stereochemistry.[10][11] Nickel-catalyzed cross-electrophile couplings have also been shown to proceed with near-complete stereoretention at room temperature, offering a promising alternative.[9]

Experimental Protocols & Best Practices

Protocol 1: Recommended Suzuki-Miyaura Coupling for Stereoretention

This protocol is designed as a starting point to maximize the retention of the (E)-geometry.

Materials:

  • (E)-1-bromo-2-fluoroethene (ensure high isomeric purity)

  • Arylboronic acid

  • Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

  • Potassium Carbonate (K₂CO₃), powder, dried

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (E)-1-bromo-2-fluoroethene (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add Pd(PPh₃)₄ (0.03 to 0.05 equiv). Note: As a Pd(0) source, Pd(PPh₃)₄ does not require an activation step and is often gentler than Pd(II) precatalysts that are reduced in situ.[12]

  • Add anhydrous 1,4-dioxane and degassed water to form a 4:1 to 5:1 solvent mixture. The reaction should be set up at a concentration of approximately 0.1 M with respect to the vinyl bromide.

  • Ensure the mixture is thoroughly degassed via three freeze-pump-thaw cycles or by bubbling argon through the solution for 20-30 minutes.

  • Heat the reaction mixture to 60-70 °C and monitor by TLC or GC-MS. Avoid higher temperatures unless no reaction is observed.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography. Analyze the E/Z ratio of the purified product by ¹H NMR and/or ¹⁹F NMR.

Data Summary: Influence of Ligand on Stereoselectivity

The following table summarizes general trends observed for the effect of different palladium catalysts and ligands on the stereochemical outcome of Suzuki-Miyaura couplings of vinyl pseudohalides. This serves as a guide for your own ligand screening experiments.

Catalyst / PrecatalystLigand TypeExpected OutcomeRationale / NotesReference(s)
Pd(PPh₃)₄TriphenylphosphineHigh Retention Often considered the baseline for stereoretentive coupling.[3],[4]
Pd(dppf)Cl₂Bulky Ferrocenyl DiphosphineLoss of Selectivity / Inversion Can promote isomerization pathways, possibly via zwitterionic intermediates.[3],[4]
Pd(OAc)₂ + t-BuXantphosBulky Buchwald-typeHigh Retention Steric bulk can prevent unwanted side reactions and stabilize the desired geometry.[6]
Pd₂(dba)₃ (No Ligand)LigandlessHigh Retention In some specific cases, a ligandless system can be highly stereoretentive.[6]

Visualization of Key Processes

To better assist in your experimental design and troubleshooting, the following diagrams illustrate the key mechanistic considerations and a logical workflow for addressing isomerization.

IsomerizationMechanism start Pd(0)L₂ oxidative_add Oxidative Addition start->oxidative_add E_vinyl (E)-R-CH=CH-Br E_vinyl->oxidative_add pd_intermediate (E)-Vinyl-Pd(II)L₂Br oxidative_add->pd_intermediate transmetalation Transmetalation (Ar-B(OH)₂ / Base) pd_intermediate->transmetalation E_pd_aryl (E)-Vinyl-Pd(II)L₂Ar transmetalation->E_pd_aryl reductive_elim Reductive Elimination E_pd_aryl->reductive_elim Fast (Favored) isomerization Isomerization (e.g., via Carbene Int.) E_pd_aryl->isomerization Slow (Undesired) reductive_elim->start Regenerates Catalyst E_product (E)-Product (Retention) reductive_elim->E_product Z_pd_aryl (Z)-Vinyl-Pd(II)L₂Ar isomerization->Z_pd_aryl reductive_elim_Z Reductive Elimination Z_pd_aryl->reductive_elim_Z reductive_elim_Z->start Regenerates Catalyst Z_product (Z)-Product (Isomerization) reductive_elim_Z->Z_product

Caption: Proposed mechanistic pathways for retention and isomerization in Suzuki-Miyaura coupling.

TroubleshootingWorkflow start High (Z)-Isomer Observed in Product q1 Is starting (E)-alkene pure? start->q1 sol1 Re-purify starting material. q1->sol1 No q2 Reaction Temp > 70°C? q1->q2 Yes a1_yes Yes a1_no No sol2 Lower temperature to RT - 60°C. Monitor conversion. q2->sol2 Yes q3 Ligand Screening q2->q3 No a2_yes Yes a2_no No sol2->q3 sol3 Switch to Pd(PPh₃)₄ or a system known for stereoretention (e.g., with t-BuXantphos). Avoid ligands like dppf. q3->sol3 q4 Reaction Time sol3->q4 sol4 Attempt to shorten reaction time. Stop reaction as soon as SM is consumed. q4->sol4 q5 Control Experiment sol4->q5 sol5 Subject pure (E)-product to reaction conditions. If isomerization occurs, focus on milder conditions (temp, time). q5->sol5

Caption: A logical workflow for troubleshooting E/Z isomerization issues in cross-coupling.

References

  • Štefane, B., & Požgan, F. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 17, 2657–2662. [Link]

  • Canovese, L., & Visentin, F. (2018). E-Z isomerization in Suzuki cross coupling of 1, 2-dichlorovinyl phenyl ketone: Ligand effects in controlling selectivity and mechanistic studies for loss of stereochemical integrity. MSpace. [Link]

  • Thapa, S., Shrestha, B., & Gurung, P. (2018). E-Z isomerization in Suzuki cross-couplings of haloenones: ligand effects and evidence for a separate catalytic cycle. PubMed, 14, 243. [Link]

  • Everson, D. A., & Weix, D. J. (2012). Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides. Journal of the American Chemical Society, 134(13), 5900–5903. [Link]

  • Štefane, B., & Požgan, F. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Archives. [Link]

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460. [Link]

  • Suzuki-Miyaura Coupling. (2021). Chemistry LibreTexts. [Link]

  • Wang, Y., et al. (2025). Palladium-Catalyzed Olefin Isomerization Reactions. ResearchGate. [Link]

  • Kowalski, P., & Rudzinska-Kowalska, A. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]

  • Chandra, G., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 32. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Pearson Education. (n.d.). Under appropriate conditions, (S)-1-bromo-1-fluoroethane reacts with sodium methoxide... Study Prep in Pearson+. [Link]

  • Sukach, V. (2018). Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]

  • Li, P., et al. (2016). Recyclable copper(i)-catalyzed coupling of 1-bromo-2-iodobenzenes and β-keto esters in bioderived 2-MeTHF: green synthesis of 2,3-disubstituted benzofurans. Catalysis Science & Technology, 6(18), 6838-6848. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of (E)-1-Bromo-2-fluoroethene and Vinyl Bromide for Synthetic Applications

Introduction In the landscape of modern synthetic chemistry, vinyl halides serve as indispensable building blocks, particularly in the construction of complex molecular architectures through cross-coupling reactions. Amo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic chemistry, vinyl halides serve as indispensable building blocks, particularly in the construction of complex molecular architectures through cross-coupling reactions. Among these, vinyl bromide is a workhorse reagent, valued for its versatility. Its fluorinated analogue, (E)-1-bromo-2-fluoroethene, presents a unique set of properties due to the profound influence of the fluorine atom. This guide provides an in-depth comparison of the reactivity of these two vinyl halides, offering researchers, scientists, and drug development professionals a framework for selecting the appropriate reagent and optimizing reaction conditions. We will dissect their electronic properties and explore the consequential differences in their behavior across several key classes of organic transformations, supported by mechanistic insights and practical experimental protocols.

Structural and Electronic Properties: The Decisive Influence of Fluorine

The fundamental differences in the reactivity of (E)-1-bromo-2-fluoroethene and vinyl bromide stem from the distinct electronic effects of their halogen substituents. While both bromine and fluorine exert an electron-withdrawing inductive effect (-I) due to their high electronegativity, they differ significantly in their ability to donate electron density through resonance (+M effect).

  • Vinyl Bromide (Bromoethene) : Bromine's +M effect (donation of a lone pair to the π-system) is significant and counteracts its -I effect. This resonance donation increases the electron density of the double bond, influencing its reactivity in electrophilic additions.[1][2]

  • (E)-1-Bromo-2-fluoroethene : Fluorine is the most electronegative element, resulting in a powerful -I effect that strongly polarizes the C-F bond and deactivates the entire π-system. Its +M effect is weak and largely overshadowed by its inductive pull. This makes the double bond in (E)-1-bromo-2-fluoroethene significantly more electron-deficient than that in vinyl bromide.

These electronic distinctions are the primary drivers of the divergent chemical behaviors explored in the following sections.

Caption: Molecular structures of Vinyl Bromide and (E)-1-Bromo-2-fluoroethene.

I. Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halides

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are arguably the most important applications for vinyl halides.[3][4] The critical initiating step in the catalytic cycle is the oxidative addition of the vinyl halide to a Pd(0) complex.[5]

Analysis of Reactivity:

The reactivity in the oxidative addition step is highly sensitive to the electronic nature of the C-Br bond.

  • Vinyl Bromide : It is a standard substrate for Suzuki and other cross-coupling reactions, showing reliable reactivity.[6][7] The C-Br bond readily undergoes oxidative addition to Pd(0).

  • (E)-1-Bromo-2-fluoroethene : The potent electron-withdrawing effect of the fluorine atom makes the carbon atom of the C-Br bond more electrophilic (electron-poor). This increased electrophilicity is expected to lower the activation energy for the oxidative addition to the electron-rich Pd(0) center. Consequently, (E)-1-bromo-2-fluoroethene is generally more reactive than vinyl bromide in this key step.[8] This enhanced reactivity can sometimes allow for milder reaction conditions or the use of less active catalyst systems.

Comparative Data: Suzuki-Miyaura Coupling Yields

The following table summarizes typical yields observed in Suzuki-Miyaura couplings, illustrating the high efficiency of both substrates under appropriate conditions.

Coupling PartnerVinyl HalideCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Phenylboronic AcidVinyl BromidePd(PPh₃)₄ (1 mol%)NaOEtBenzeneReflux>99[6]
4-Methoxyphenylboronic AcidVinyl BromidePdCl₂(dppf) (3 mol%)NaOHTHFReflux~85[9]
Arylboronic Acids(E)-1-bromo-2-fluoroethenePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O60HighGeneral Trend
Experimental Protocol: Comparative Suzuki-Miyaura Vinylation

This protocol is designed to directly compare the reactivity of the two vinyl halides under identical conditions.

Caption: Workflow for a comparative Suzuki-Miyaura coupling experiment.

Step-by-Step Methodology:

  • Vessel Preparation : To two separate oven-dried Schlenk flasks equipped with magnetic stir bars and reflux condensers, add the arylboronic acid (1.0 mmol), a suitable base such as K₃PO₄ (2.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere : Evacuate and backfill each flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition : Add anhydrous solvent (e.g., 1,4-dioxane, 5 mL) to each flask via syringe.

  • Substrate Addition : To Flask 1, add vinyl bromide (1.1 mmol). To Flask 2, add (E)-1-bromo-2-fluoroethene (1.1 mmol).

  • Reaction : Place both flasks in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress in both flasks at identical time intervals (e.g., 1, 2, and 4 hours) by withdrawing small aliquots for analysis by GC-MS or TLC.

  • Work-up : Upon completion, cool the reactions to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis : Purify the crude product by column chromatography and compare the isolated yields to determine the relative reactivity.

II. Electrophilic Addition to the Alkene

The reaction of the carbon-carbon double bond with electrophiles like HBr reveals a stark contrast in reactivity, governed by the electronic nature of the π-system.

Analysis of Reactivity:

  • Vinyl Bromide : The double bond in vinyl bromide is nucleophilic enough to react with electrophiles such as HBr.[1] The reaction follows Markovnikov's rule, where the proton adds to the carbon with more hydrogen atoms (the terminal carbon). This proceeds via a carbocation intermediate stabilized by the +M (resonance) effect of the adjacent bromine atom, leading to the formation of 1,1-dibromoethane.[2]

  • (E)-1-Bromo-2-fluoroethene : The double bond is severely deactivated by the strong -I effect of the fluorine atom and, to a lesser extent, the bromine atom. This low electron density makes it a poor nucleophile, rendering it significantly less reactive towards electrophiles compared to vinyl bromide. Electrophilic addition, if it occurs at all, would require much harsher conditions. The stability of the potential vinyl cation intermediate is also a critical factor; halogen substituents can have complex stabilizing or destabilizing effects on adjacent vinyl cations.[10][11]

PropertyVinyl Bromide(E)-1-Bromo-2-fluoroethene
Double Bond Nature Moderately NucleophilicElectron-Deficient (Electrophilic)
Reactivity to HBr Reacts under standard conditionsLargely Unreactive / Requires harsh conditions
Key Electronic Effect +M effect of Bromine stabilizes intermediateStrong -I effect of Fluorine deactivates π-bond
Typical Product 1,1-dibromoethane (Markovnikov addition)[2]No reaction or complex mixture

III. Formation of Grignard Reagents

The formation of an organomagnesium halide (Grignard reagent) involves the oxidative insertion of magnesium metal into the carbon-halogen bond.[12][13]

Analysis of Reactivity:

  • Vinyl Bromide : Readily forms vinylmagnesium bromide upon reaction with magnesium turnings in an etheral solvent like THF.[14][15] This is a standard and widely used procedure to generate a vinyl anion equivalent for nucleophilic additions.[16]

  • (E)-1-Bromo-2-fluoroethene : The formation of a Grignard reagent from this substrate is more challenging. The C-F bond introduces significant polarity and the high electronegativity of fluorine can affect the stability of the resulting organometallic species. While not impossible, the reaction may require more reactive magnesium (Rieke magnesium) or specific activation methods (e.g., using I₂ or 1,2-dibromoethane) to initiate the insertion.[17] Furthermore, the stability of the resulting fluorinated Grignard reagent may be lower.

Experimental Protocol: Preparation of Vinylmagnesium Bromide

This protocol describes a standard laboratory preparation of vinylmagnesium bromide.[14]

Step-by-Step Methodology:

  • Apparatus Setup : Assemble an oven-dried three-neck flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 eq) in the flask.

  • Anhydrous Conditions : Flame-dry the apparatus under a stream of dry nitrogen to remove all traces of moisture. Allow to cool to room temperature.

  • Solvent Addition : Add anhydrous tetrahydrofuran (THF) to the flask to cover the magnesium.

  • Initiation : Add a small portion (approx. 10%) of a solution of vinyl bromide (1.0 eq) in anhydrous THF from the dropping funnel. If the reaction does not start (indicated by bubbling and gentle reflux), add a small crystal of iodine or a few drops of 1,2-dibromoethane.

  • Addition : Once the reaction is initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion : After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting grey-black solution of vinylmagnesium bromide is ready for use in subsequent reactions.

IV. Nucleophilic Vinylic Substitution

Direct nucleophilic substitution on an sp²-hybridized carbon is an inherently difficult reaction.[18] This is due to the high electron density of the double bond, which repels incoming nucleophiles, and the instability of the potential intermediates.

Analysis of Reactivity:

  • Vinyl Bromide : It is generally unreactive towards nucleophilic substitution under standard SN1 or SN2 conditions. The cleavage of the C-Br bond would lead to a highly unstable phenyl cation, and the backside attack required for an SN2 mechanism is sterically hindered by the molecule's geometry.[18]

  • (E)-1-Bromo-2-fluoroethene : This substrate is expected to be even less reactive than vinyl bromide towards traditional nucleophilic substitution pathways. While the fluorine atom's -I effect makes the vinylic carbon more electrophilic, it would also destabilize any potential carbanionic intermediate that might form in an addition-elimination mechanism.

For both substrates, nucleophilic substitution is not a synthetically viable pathway unless mediated by transition metals, which operate via entirely different mechanisms (e.g., oxidative addition/reductive elimination).

Conclusion and Recommendations

(E)-1-bromo-2-fluoroethene and vinyl bromide, while structurally similar, exhibit markedly different reactivities that dictate their synthetic utility.

  • For Palladium-Catalyzed Cross-Coupling Reactions : (E)-1-bromo-2-fluoroethene is often the more reactive partner due to the electron-withdrawing nature of the fluorine substituent, which facilitates the rate-limiting oxidative addition step. It is the preferred choice for introducing a fluorinated vinyl moiety.

  • For Electrophilic Additions : Vinyl bromide is the reagent of choice. Its nucleophilic double bond readily participates in addition reactions, whereas the π-system of (E)-1-bromo-2-fluoroethene is deactivated and generally unreactive.

  • For Grignard Reagent Formation : Vinyl bromide is reliably converted into its Grignard reagent. The formation of the analogous fluorinated Grignard reagent is more complex and may require specialized conditions.

References

  • Normant, H. (1957). Vinylmagnesium Bromide. Organic Syntheses, 37, 26. (URL: [Link])

  • Miyaura, N., & Suzuki, A. (1979). Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst.
  • Chemistry Stack Exchange. (2015). Addition of HBr to Vinyl bromide. (URL: [Link])

  • Wikipedia. (2024). Suzuki reaction. (URL: [Link])

  • University of Wisconsin-Madison. (n.d.). Experiment 25 – The Grignard Reaction. (URL: [Link])

  • Chemistry Stack Exchange. (2018). Rearrangement of Grignard reagent formed from exocycloproyl vinyl bromide. (URL: [Link])

  • ResearchGate. (n.d.). Scheme 2 Suzuki–Miyaura cross-couplings of vinyl bromide 2 and various... (URL: [Link])

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. (URL: [Link])

  • Aakash Institute. (n.d.). Reactions of Haloarenes: Nucleophilic Substitution Reactions... (URL: [Link])

  • Wikipedia. (2024). Vinyl cation. (URL: [Link])

  • PubMed. (2004). Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones: C- versus O-alkylation. (URL: [Link])

  • Walborsky, H. M., & Aronoff, M. S. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 289–295.
  • University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent. (URL: [Link])

  • CK-12 Foundation. (2026). Nucleophilic Substitution Reactions - Haloalkanes. (URL: [Link])

  • Scherer, J. J., & Streitwieser, A. (2007). Weak Acidity of Vinyl CH Bonds Enhanced by Halogen Substitution. The Journal of Organic Chemistry, 72(1), 108-115.
  • The Organic Chemistry Tutor. (2014). Electrophilic Addition of HCl, HBr, Br2 and Cl2 to Alkynes. YouTube. (URL: [Link])

  • Stoyanov, E. S., et al. (2023). Substitution of H Atoms in Unsaturated (Vinyl-Type) Carbocations by Cl or O Atoms. International Journal of Molecular Sciences, 24(13), 10734.
  • Amatore, C., et al. (2005). Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF. European Journal of Inorganic Chemistry, 2005(16), 3249-3257.
  • Houk, K. N., et al. (2023). Computational Exploration of the Nature of Li+-Ureide Anion Catalysis on Formation of Highly Reactive Vinyl Carbocations... The Journal of Organic Chemistry, 88(6), 3465–3471.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. (URL: [Link])

  • Semantic Scholar. (2023). Substitution of H Atoms in Unsaturated (Vinyl-Type) Carbocations by Cl or O Atoms. (URL: [Link])

  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. (URL: [Link])

  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. (URL: [Link])

Sources

Comparative

Comparative Guide: GC-MS Fragmentation &amp; Analysis of 1-Bromo-2-fluoroethene Isomers

Executive Summary Differentiation of 1-bromo-2-fluoroethene isomers (E and Z) is a critical analytical challenge in pharmaceutical synthesis and atmospheric chemistry. While their Electron Ionization (EI) mass spectra ar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Differentiation of 1-bromo-2-fluoroethene isomers (E and Z) is a critical analytical challenge in pharmaceutical synthesis and atmospheric chemistry. While their Electron Ionization (EI) mass spectra are nearly identical due to high-energy fragmentation scrambling, they possess distinct physicochemical properties that enable separation via Gas Chromatography (GC).

This guide provides a definitive workflow for identifying these isomers by coupling retention time logic (governed by dipole moments and boiling points) with mass spectral confirmation (governed by isotopic patterns and halogen loss).

Physicochemical Basis for Separation

The primary discriminator between the isomers is not the mass spectrum itself, but the chromatographic elution order . This is driven by the polarity difference between the cis (Z) and trans (E) geometries.

Dipole Moment & Elution Logic
  • (Z)-1-bromo-2-fluoroethene (Cis): The electronegative Fluorine and Bromine atoms are on the same side of the double bond.[1] Their bond dipoles are additive, resulting in a net molecular dipole . This leads to stronger intermolecular forces, a higher boiling point, and longer retention on both polar and non-polar GC columns.

  • (E)-1-bromo-2-fluoroethene (Trans): The halogens are on opposite sides. The bond dipoles oppose each other (though do not perfectly cancel due to different electronegativities of F and Br), resulting in a significantly lower net dipole .[2] This leads to a lower boiling point and earlier elution.

Feature(E)-Isomer (Trans) (Z)-Isomer (Cis)
Geometry Halogens anti-periplanarHalogens syn-periplanar
Dipole Moment Low (

D)
High (

D)
Boiling Point < 36 °C (Predicted)36 °C (Experimental)
GC Elution Order First (Early Eluter) Second (Late Eluter)

Critical Insight: On a standard non-polar column (e.g., DB-5, HP-5), the E-isomer will elute before the Z-isomer. This relationship is consistent with the general "Boiling Point Rule" for 1,2-dihaloethenes.

Mass Spectrometry Fragmentation Patterns

Both isomers yield virtually identical mass spectra under standard 70 eV EI conditions. Identification relies on observing the characteristic Bromine Isotope Pattern and specific halogen losses.

Key Diagnostic Ions

The molecular ion (


) and fragments exhibit a characteristic 1:1 intensity ratio for peaks separated by 2 Da, confirming the presence of one Bromine atom (

and

).
Ion Identitym/z (Isotope 1)m/z (Isotope 2)Mechanism
Molecular Ion (

)
124 126 Parent molecule (

)
Loss of F (

)
105107Cleavage of C-F bond
Loss of HF (

)
104106Elimination of HF
Loss of Br (

)
45 -Cleavage of C-Br bond (

)
Loss of HBr (

)
44 -Elimination of HBr (

)
Fragmentation Pathway Diagram

The following diagram illustrates the mechanistic pathways leading to the primary fragment ions.

Fragmentation M Molecular Ion (M+) m/z 124, 126 [C2H2BrF]+. M_Br [M - Br]+ m/z 45 [C2H2F]+ M->M_Br - Br• (Dominant) M_F [M - F]+ m/z 105, 107 [C2H2Br]+ M->M_F - F• M_HBr [M - HBr]+ m/z 44 [C2HF]+ M->M_HBr - HBr (Elimination) M_HF [M - HF]+ m/z 104, 106 [C2HBr]+ M->M_HF - HF (Elimination) C2H2 m/z 26 [C2H2]+ M_Br->C2H2 - F•

Figure 1: EI-MS fragmentation pathway for 1-bromo-2-fluoroethene. The loss of Br (m/z 45) is typically the base peak or highly abundant due to the weaker C-Br bond compared to C-F.

Experimental Protocol for Isomer Identification

To confidently assign isomer identity without individual standards, follow this self-validating protocol.

Step 1: GC-MS Method Setup
  • Column: Non-polar capillary column (e.g., DB-5ms, Rtx-5), 30m x 0.25mm ID x 0.25µm film.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Start: 30 °C (hold 5 min) – Crucial for volatile retention.

    • Ramp: 10 °C/min to 150 °C.

  • Inlet: Split mode (10:1 or higher) at 200 °C. Avoid discrimination of volatiles.

Step 2: Data Analysis Workflow
  • Extract Ion Chromatograms (EIC): Extract m/z 124 and 126 to locate the target peaks.

  • Verify Isotope Pattern: Ensure the two peaks found have the 1:1 ratio characteristic of mono-brominated compounds.

  • Assign Isomers by Elution:

    • Earlier Peak: Assign as (E)-1-bromo-2-fluoroethene .[3]

    • Later Peak: Assign as (Z)-1-bromo-2-fluoroethene .

Workflow Visualization

Workflow Sample Sample Mixture (E/Z Isomers) GC GC Separation (DB-5 Column) Sample->GC Inject MS MS Detection (Scan 35-200 amu) GC->MS Elute Data Data Analysis MS->Data TIC/EIC Decision Check Elution Order Data->Decision Locate m/z 124, 126 Res_E Peak 1 (Early) (E)-Isomer Decision->Res_E First Eluter Res_Z Peak 2 (Late) (Z)-Isomer Decision->Res_Z Second Eluter

Figure 2: Analytical workflow for differentiating E/Z isomers based on elution order.

References

  • Carl Roth GmbH. (n.d.). (Z)-1-Bromo-2-fluoroethene Product Data. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). 1-Bromo-2,2-difluoroethylene Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from

  • Craig, N. C., & Overend, J. (1969).[4] Vibrational spectra and assignments for cis- and trans-1,2-difluoroethylene. Journal of Chemical Physics. (Contextual citation for elution order of fluoro-olefins).

  • Phenomenex. (2025).[2] Factors Affecting Retention Time in GC. Retrieved from

  • PubChem. (2025). (Z)-1-Bromo-2-fluoroethylene Compound Summary. National Library of Medicine. Retrieved from

Sources

Validation

Publish Comparison Guide: H-H and H-F Coupling Constant Analysis for Fluoroalkene Stereochemistry

Part 1: Executive Summary – The Stereochemical "Silent Killer" In medicinal chemistry, the bioisosteric replacement of an amide bond with a fluoroalkene is a powerful strategy to improve metabolic stability and membrane...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary – The Stereochemical "Silent Killer"

In medicinal chemistry, the bioisosteric replacement of an amide bond with a fluoroalkene is a powerful strategy to improve metabolic stability and membrane permeability. However, the stereochemistry (


 vs. 

) of the fluoroalkene is not merely a structural detail—it is a determinant of biological potency. A

-fluoroalkene mimic of a peptide bond may completely abolish binding affinity compared to its

-counterpart due to steric clash or improper vector alignment.

Determining this stereochemistry is deceptively difficult. Unlike standard alkenes, where


 coupling provides a clear distinction (cis: 6–12 Hz vs. trans: 12–18 Hz), the introduction of a fluorine atom perturbs these values and introduces a new, dominant interaction: the heteronuclear 

coupling.

This guide objectively compares the three primary methods for assigning fluoroalkene stereochemistry: Scalar Coupling Analysis , HOESY (Dipolar Coupling) , and DFT Calculation , providing a validated decision framework for your analytical workflow.

Part 2: Comparative Analysis of Methods

Method A: Scalar Coupling Analysis ( and )

Role: The "First-Pass" Filter Mechanism: Through-bond interaction (Fermi contact) governed by the Karplus relationship.

For a disubstituted fluoroalkene, you will observe two key vicinal couplings: the proton-proton coupling (


) and the proton-fluorine coupling (

). The magnitude of

is significantly larger than

and follows a specific trend based on the spatial relationship between the H and F nuclei.
Data Table 1: Typical Coupling Constant Ranges (Hz)
ParameterRelationshipTypical Range (Hz)Diagnostic Reliability

(cis)
H and H on same side6 – 12 Hz High (Standard Karplus)

(trans)
H and H on opposite sides12 – 18 Hz High (Standard Karplus)

(cis)
H and F on same side0 – 20 Hz Moderate (Overlap Risk)

(trans)
H and F on opposite sides12 – 50 Hz High (if > 25 Hz)

Critical Nuance: The electronegativity of substituents on the double bond can compress these ranges. If


 falls between 12–20 Hz , scalar coupling analysis is ambiguous . You cannot rely on 

-values alone in this "Overlap Zone."
Method B: HOESY (Heteronuclear Overhauser Effect Spectroscopy)

Role: The "Definitive" Problem Solver Mechanism: Through-space dipolar relaxation (


 dependence).

When scalar couplings are ambiguous or when the alkene is trisubstituted (leaving no vicinal proton for


 measurement), HOESY is the gold standard. It detects the spatial proximity of the 

F nucleus to specific protons.[1][2][3]
  • cis-relationship (Z): Distance < 3 Å

    
    Strong NOE Signal .
    
  • trans-relationship (E): Distance > 4 Å

    
    Weak/No NOE Signal .
    
Experimental Protocol: 1D

H-

F HOESY

Why 1D? It is 10x faster than 2D HOESY and provides higher digital resolution for measuring enhancement percentages.

  • Probe Setup: Ensure your probe is tuned to both

    
    H and 
    
    
    
    F (e.g., HFX, TBI, or QNP probe).
  • Pulse Sequence: Use a selective 1D HOESY sequence (e.g., selhoesygp in Bruker).

  • Excitation: Set the selective pulse (e.g., Gaussian or Sinc) to the specific frequency of the alkene fluorine.

  • Mixing Time (

    
    ): 
    
    • Small Molecules (< 500 Da): Set to 500 – 800 ms .

    • Reasoning: Fluorine has a wide chemical shift anisotropy (CSA) contribution to relaxation. If the mixing time is too short, NOE buildup is insufficient. If too long,

      
       relaxation destroys the signal.
      
  • Acquisition: Acquire 64–128 scans.

  • Analysis: Phase the spectrum. A positive peak at the chemical shift of a proton indicates it is spatially close (cis) to the fluorine.

Method C: DFT/GIAO Calculation (Computational Validation)

Role: The "Safety Net" Mechanism: Quantum mechanical prediction of shielding tensors and coupling constants.

When experimental data is contradictory (e.g.,


-coupling suggests Trans but NOE suggests Cis), computational prediction using Density Functional Theory (DFT) with GIAO (Gauge-Independent Atomic Orbital) methods is required.
  • Workflow:

    • Build both

      
       and 
      
      
      
      isomer models.
    • Optimize geometry (B3LYP/6-31G* or equivalent).

    • Calculate NMR parameters (GIAO method).

    • Compare calculated

      
       values and chemical shifts (
      
      
      
      ) to experimental data.
  • Metric: The DP4+ probability method is currently the statistical standard for assigning stereochemistry based on the match between calculated and experimental data.

Part 3: Decision Matrix & Visualization

The following diagram illustrates the logical workflow for assigning fluoroalkene stereochemistry, prioritizing speed (Method A) while ensuring accuracy (Method B/C).

Fluoroalkene_Stereochem Start Start: Fluoroalkene Assignment CheckProton Is there a vicinal Proton (H)? Start->CheckProton MeasureJ Measure 3J(HF) Coupling CheckProton->MeasureJ Yes HOESY Perform 1D 1H-19F HOESY CheckProton->HOESY No (Trisubstituted) AnalyzeJ Analyze Magnitude MeasureJ->AnalyzeJ HighJ J > 25 Hz AnalyzeJ->HighJ LowJ J < 10 Hz AnalyzeJ->LowJ AmbiguousJ J = 10 - 25 Hz (Overlap Zone) AnalyzeJ->AmbiguousJ ResultTrans Assignment: Trans (H-F) (Usually E-isomer) HighJ->ResultTrans High Confidence ResultCis Assignment: Cis (H-F) (Usually Z-isomer) LowJ->ResultCis High Confidence AmbiguousJ->HOESY Required StrongNOE Strong NOE to Alkene H HOESY->StrongNOE NoNOE No NOE to Alkene H HOESY->NoNOE StrongNOE->ResultCis NoNOE->ResultTrans Check nearby groups

Caption: Logical workflow for assigning fluoroalkene stereochemistry. Green paths indicate definitive experimental steps; Red indicates ambiguity requiring advanced methods.

Part 4: References

  • Jeol Ltd. (2023). Application Note: 1D 1H-19F HOESY for Fluorine Compounds. Retrieved from

  • Combettes, L. E., et al. (2012).[2][3][4] "Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs." Chemistry – A European Journal, 18(41), 13133-13141. [2][3]

  • Thibaudeau, C., et al. (2010). "NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling." Physical Chemistry Chemical Physics, 12, 13232-13237.[4]

  • Linclau, B., et al. (2022). "19F-centred NMR analysis of mono-fluorinated compounds." Chemical Society Reviews.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard Reference Text).

Sources

Safety & Regulatory Compliance

Safety

(E)-1-bromo-2-fluoroethene proper disposal procedures

Executive Safety & Identification Profile Before initiating any disposal workflow, you must validate the chemical identity and immediate physical hazards.[1] (E)-1-bromo-2-fluoroethene is a specialized halogenated alkene...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Identification Profile

Before initiating any disposal workflow, you must validate the chemical identity and immediate physical hazards.[1] (E)-1-bromo-2-fluoroethene is a specialized halogenated alkene often used in synthetic organic chemistry as a building block.[1] Its disposal is complicated by its volatility and potential for alkylating toxicity.[1]

Parameter Data / Specification
Chemical Name (E)-1-bromo-2-fluoroethene
CAS Number 2366-32-7 (generic/isomer mix); 2366-31-6 (Z-isomer ref)
Molecular Formula C₂H₂BrF
Physical State Volatile Liquid / Liquefied Gas (Boiling point est. 15–35°C)
Primary Hazards Flammable , Alkylating Agent (Potential Carcinogen), Ozone Depleting
RCRA Waste Code D001 (Ignitable), D022 (Constituent-based/Toxic)
Incompatibility Strong Bases (Risk of explosive dehydrohalogenation), Oxidizers

⚠️ CRITICAL SAFETY WARNING: Due to its low boiling point (estimated near ambient room temperature), this compound can rapidly pressurize sealed containers.[1] Never fill disposal containers >80% full. Store waste streams in a cool, well-ventilated area (<20°C) prior to pickup.[1]

The "Why" Behind the Protocol (Expert Insight)

As a researcher, you need to understand why we segregate this specific molecule. It is not merely "organic waste."[1]

  • Incineration Chemistry: This compound contains both Bromine and Fluorine.[1] Standard incineration produces Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF).

    • Operational Impact: It cannot be burned in standard fuel-blending kilns lacking acid-gas scrubbers.[1] It requires a facility capable of handling halogenated loads to prevent damage to the incinerator's refractory lining and to comply with emission standards.[1]

  • Chemical Stability: Halogenated alkenes are susceptible to base-catalyzed elimination.[1]

    • Risk:[2][3] Mixing (E)-1-bromo-2-fluoroethene with strong bases (e.g., NaOH, KOH, organic amines) in a waste drum can trigger dehydrohalogenation, producing fluoroacetylene or bromoacetylene —both of which are chemically unstable and potentially explosive gases.[1]

Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Segregation

Goal: Prevent cross-contamination and dangerous side reactions.

  • Isolate the Stream: Do not mix with non-halogenated solvents (e.g., Acetone, Methanol) unless unavoidable.[1] High halogen content increases disposal costs; keeping it pure or in a "Halogenated" stream is economically and environmentally preferable.[1]

  • Check pH: Ensure the waste stream is Neutral to Slightly Acidic (pH 5-7) .

    • Action: If the waste mixture is basic, neutralize carefully with dilute acid before adding it to the halogenated waste container to prevent the elimination reactions described above.[1]

Phase 2: Containerization

Goal: Contain vapors and prevent leaks.[1]

  • Vessel Selection: Use a Amber Glass Bottle or High-Density Polyethylene (HDPE) jerrycan.

    • Note: Glass is preferred for small quantities (<1L) to visually inspect for polymerization or phase separation.[1]

  • Headspace Management: Leave at least 20% headspace .[1]

    • Reasoning: Volatile expansion at room temperature can rupture a full bottle.[1]

  • Sealing: Use a screw cap with a PTFE (Teflon) liner .[1]

    • Avoid: Standard cardboard-lined caps, which halogens can degrade over time.[1]

Phase 3: Labeling & Documentation

Goal: Regulatory compliance (EPA/RCRA).

  • Labeling: Apply a hazardous waste label immediately upon the first drop of waste entering the container.

  • Constituents: List "(E)-1-bromo-2-fluoroethene" explicitly. Do not just write "Halogenated Waste."

  • Hazard Checkboxes: Mark Flammable and Toxic .[1][2]

Operational Workflow (Decision Matrix)

The following diagram outlines the decision logic for disposing of this compound safely.

DisposalWorkflow Start Waste Generation: (E)-1-bromo-2-fluoroethene CheckState Check Physical State (Is it mixed with solvents?) Start->CheckState IsPure Pure Substance (High Volatility Risk) CheckState->IsPure Yes (Pure) IsMixed Dilute Solution (<10% Concentration) CheckState->IsMixed No (Mixed) Container Select Container: Amber Glass / HDPE (Vented Cap Preferred) IsPure->Container Neutralize Check pH: Is mixture Basic? IsMixed->Neutralize Acidify Action: Neutralize with dilute acid Neutralize->Acidify Yes (pH > 8) Neutralize->Container No (Neutral/Acidic) Acidify->Container Labeling Labeling: 'Halogenated Solvent' RCRA: D001, D022 Container->Labeling Storage Temp Storage: Cool (<20°C), Vented Cabinet Labeling->Storage Final Disposal: High-Temp Incineration (w/ Scrubber) Storage->Final

Figure 1: Decision matrix for the safe segregation and packaging of 1-bromo-2-fluoroethene waste streams.

Emergency Procedures (Spill/Exposure)

In the event of a spill during transfer:

Scenario Immediate Action
Minor Spill (<10mL) 1. Evacuate immediate area (vapors are toxic).2.[1] Absorb with vermiculite or activated carbon mats.3.[1] Place debris in a fume hood to off-gas before sealing.
Major Spill (>100mL) 1. Evacuate the lab immediately. 2. Pull fire alarm (Flammability risk).3. Call EHS/Hazmat.[1] Do not attempt to clean up without SCBA.[1]
Skin Contact Rinse with water for 15 mins.[1] Do not use organic solvents (ethanol/DMSO) to wash skin; they increase absorption.

References

  • PubChem. (n.d.).[1][4][5] (Z)-1-bromo-2-fluoroethene Compound Summary. National Library of Medicine.[1][4] Retrieved from [Link][1][4]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[6][7][8] Retrieved from [Link][1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link][1]

Sources

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